N-isopropyl-3-nitropyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-nitro-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6(2)10-8-7(11(12)13)4-3-5-9-8/h3-6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFYOMWPOMVFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616272 | |
| Record name | 3-Nitro-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26820-67-7 | |
| Record name | N-(1-Methylethyl)-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26820-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-N-(propan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-isopropyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the prevalent synthesis pathway for N-isopropyl-3-nitropyridin-2-amine, a valuable compound in medicinal chemistry and drug development. The synthesis primarily proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This document provides a comprehensive overview of the synthetic route, including the necessary reagents, and outlines a detailed experimental protocol based on established chemical principles for similar reactions.
Core Synthesis Pathway
The principal and most direct method for the synthesis of this compound involves the reaction of 2-chloro-3-nitropyridine with isopropylamine. In this reaction, the electron-withdrawing nitro group at the 3-position activates the pyridine ring, making the carbon at the 2-position susceptible to nucleophilic attack by the amine. The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution.
The general reaction is as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Property | 2-chloro-3-nitropyridine (Starting Material) | This compound (Product)[1] |
| Molecular Formula | C₅H₃ClN₂O₂ | C₈H₁₁N₃O₂ |
| Molecular Weight | 158.54 g/mol | 181.19 g/mol |
| Appearance | Yellow crystalline solid | Not explicitly reported, likely a solid |
| CAS Number | 5470-18-8 | 26820-67-7 |
Experimental Protocol
Materials and Reagents:
-
2-chloro-3-nitropyridine
-
Isopropylamine
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine, potassium carbonate)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol or acetonitrile, approximately 10-20 mL per gram of the starting material).
-
Addition of Reagents: To the stirred solution, add a base such as triethylamine (1.2 equivalents) to scavenge the HCl byproduct. Subsequently, add isopropylamine (1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following table summarizes the expected and reported data for the product.
| Data Type | Information |
| Molecular Formula | C₈H₁₁N₃O₂[1] |
| Molecular Weight | 181.19 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | Isopropyl-(3-nitro-pyridin-2-yl)-amine, 2-isopropylamino-3-nitropyridine[4] |
| Predicted ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet) and aromatic protons on the pyridine ring are expected. |
| Predicted ¹³C NMR | Signals for the isopropyl carbons and the five distinct carbons of the pyridine ring are expected.[1] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.[1] |
| Expected Yield | Based on similar reactions, yields in the range of 70-95% can be anticipated. |
Visualizations
To aid in the understanding of the synthesis and experimental workflow, the following diagrams are provided.
References
In-Depth Technical Guide: Physicochemical Properties of N-isopropyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-3-nitropyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and agrochemical research. The presence of the nitro group, a strong electron-withdrawing functionality, and the lipophilic isopropyl group attached to the amino moiety, suggests that this molecule may exhibit interesting biological activities. This technical guide provides a summary of the available physicochemical data for this compound, detailed experimental protocols for its characterization, and an exploration of its potential biological relevance based on related compounds.
Physicochemical Properties
Currently, experimentally determined physicochemical data for this compound is limited in publicly available literature. However, computational models provide valuable estimates for several key parameters.
Computed Data Summary
The following table summarizes the computed physicochemical properties for this compound, primarily sourced from the PubChem database.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] |
| Molecular Weight | 181.19 g/mol | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 181.085127 g/mol | PubChem[1] |
| Topological Polar Surface Area | 79.7 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| CAS Number | 26820-67-7 | PubChem[1] |
Experimental Protocols for Physicochemical Characterization
To supplement the computed data, the following section outlines detailed, standardized experimental protocols for determining the key physicochemical properties of this compound. These methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Synthesis Workflow
The synthesis of N-substituted-3-nitropyridin-2-amines can be achieved through nucleophilic aromatic substitution. A general workflow is depicted below.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1-T2.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or other suitable heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Place a small amount of this compound into the small test tube.
-
Invert the capillary tube (sealed end up) and place it into the test tube.
-
Attach the test tube to the thermometer and immerse the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Water Solubility (OECD Guideline 105)
Principle: This method determines the saturation concentration of a substance in water at a given temperature. The flask method is suitable for substances with a solubility of > 10⁻² g/L.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Analytical balance
-
Centrifuge (if necessary)
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Equilibrate the flask in a constant temperature bath (e.g., 20 °C or 25 °C) and agitate for a sufficient time to reach equilibrium (preliminary tests may be needed to determine this).
-
After equilibration, allow the undissolved material to settle.
-
Separate the aqueous phase from the solid phase, for example, by centrifugation.
-
Analyze the concentration of the dissolved substance in the aqueous phase using a validated analytical method.
n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 107, Shake Flask Method)
Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of n-octanol and water. LogP is a measure of a substance's lipophilicity.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical method for quantification in both phases (e.g., HPLC, GC)
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of this compound in n-octanol.
-
Add a known volume of the n-octanol stock solution and a known volume of the water to a separatory funnel.
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Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
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Determine the concentration of the substance in both the n-octanol and water phases using a suitable analytical method.
-
Calculate the partition coefficient as P = [Concentration in n-octanol] / [Concentration in water].
-
The LogP is the base-10 logarithm of P.
Acid Dissociation Constant (pKa)
Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It indicates the strength of an acid. For a basic compound like an amine, the pKa of its conjugate acid is determined.
Apparatus:
-
pH meter with a calibrated electrode
-
Temperature-controlled vessel
-
Burette
-
Standardized acidic and basic solutions
Procedure (Potentiometric Titration):
-
Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve, where half of the amine has been protonated.
Potential Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of this compound, the broader class of 2-amino-3-nitropyridine derivatives has shown promise in several areas.
Antibacterial Activity
Derivatives of 2-amino-3-nitropyridine have been investigated for their antibacterial properties.[2] The presence of the nitro group can be crucial for antimicrobial efficacy. A hypothetical workflow for screening the antibacterial activity of this compound is presented below.
Herbicidal Activity
The parent compound, 2-amino-3-nitropyridine, has been noted for its herbicidal and plant growth-promoting activities.[3] This suggests that this compound could also be explored for similar applications in agriculture.
Hypothetical Signaling Pathway Involvement
Given the potential antibacterial activity, a common mechanism of action for novel antibacterial agents is the inhibition of essential bacterial enzymes. The following diagram illustrates a generic signaling pathway where an inhibitor blocks an enzyme crucial for bacterial survival.
Conclusion
This compound is a compound of interest for which comprehensive experimental physicochemical data is yet to be established. The provided computational data serves as a useful starting point for researchers. The detailed experimental protocols outlined in this guide offer a clear path for the thorough characterization of this molecule. Furthermore, the reported biological activities of related 2-amino-3-nitropyridine derivatives suggest that this compound warrants further investigation as a potential antibacterial or herbicidal agent. Future studies should focus on the experimental determination of its physicochemical properties and a systematic evaluation of its biological activity to fully elucidate its potential in drug development and agrochemical applications.
References
An In-depth Technical Guide to N-isopropyl-3-nitropyridin-2-amine (CAS: 26820-67-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isopropyl-3-nitropyridin-2-amine, with the Chemical Abstracts Service (CAS) number 26820-67-7, is a substituted aminopyridine derivative. This document provides a comprehensive technical overview of its chemical and physical properties, a plausible synthetic route, and its potential applications based on the known activities of structurally related compounds. While specific biological data for this compound is not extensively available in public literature, its structural similarity to other biologically active 2-amino-3-nitropyridine derivatives suggests its potential as an intermediate in the synthesis of novel therapeutic agents and other industrially relevant chemicals. This guide consolidates available data and presents it in a structured format to aid researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a small molecule with the molecular formula C₈H₁₁N₃O₂.[1] Its chemical structure consists of a pyridine ring substituted with a nitro group at the 3-position and an isopropylamino group at the 2-position. The presence of these functional groups is expected to influence its chemical reactivity and biological activity. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 26820-67-7 | [1] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| IUPAC Name | 3-nitro-N-(propan-2-yl)pyridin-2-amine | [1] |
| Synonyms | Isopropyl-(3-nitro-pyridin-2-yl)-amine, 2-isopropylamino-3-nitropyridine | |
| XLogP3 | 2.3 | [1] |
| Polar Surface Area | 70.7 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis
A likely and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of 2-chloro-3-nitropyridine with isopropylamine. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic attack.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the reaction of 2-chloro-3-nitropyridine with primary amines.
Materials:
-
2-chloro-3-nitropyridine
-
Isopropylamine
-
Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine or potassium carbonate, if necessary)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add isopropylamine (1.1-1.5 equivalents) to the solution. If a base is used, it can be added at this stage.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the solvent and the reactivity of the amine. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water or a mild aqueous base.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
-
The drying agent is filtered off, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (multiplets). - A methine proton from the isopropyl group (septet). - Two methyl groups of the isopropyl moiety (doublet). - A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring. - A methine carbon of the isopropyl group. - Two equivalent methyl carbons of the isopropyl group. |
| IR | - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations from the isopropyl group and aromatic ring. - Asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹). - C=C and C=N stretching of the pyridine ring. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (181.19 g/mol ). - Fragmentation patterns characteristic of the loss of the isopropyl group, nitro group, and other fragments. |
Potential Applications and Biological Activity
The biological activity of this compound has not been explicitly reported. However, the 2-amino-3-nitropyridine scaffold is a key intermediate in the synthesis of various biologically active molecules.
Pharmaceutical Applications
Derivatives of 2-amino-3-nitropyridine have been investigated for a range of therapeutic applications, including:
-
Antitumor Agents
-
Antiviral Agents (including anti-HIV)
-
Anti-inflammatory Agents
-
Antibacterial and Antifungal Agents
The introduction of the N-isopropyl group may modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to new drug candidates.
Agrochemical Applications
The 2-amino-3-nitropyridine core is also found in compounds with agrochemical applications, such as:
-
Herbicides
-
Fungicides
-
Insecticides
Further derivatization of this compound could yield novel and effective crop protection agents.
Other Industrial Applications
Substituted nitropyridines are also used in the synthesis of:
-
Azo Dyes
-
Materials for nonlinear optics
Logical Relationship of Potential Applications
The following diagram illustrates the potential applications of this compound based on its role as a chemical intermediate.
Caption: Potential applications of this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential for use in drug discovery, agrochemical development, and materials science. While detailed experimental and biological data for this specific compound are sparse, this technical guide provides a solid foundation for researchers by summarizing its known properties, outlining a reliable synthetic approach, and highlighting its potential applications based on the broader class of 2-amino-3-nitropyridine derivatives. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
Spectroscopic and Synthetic Profile of N-isopropyl-3-nitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound N-isopropyl-3-nitropyridin-2-amine. The information is curated to support research and development activities where this molecule is of interest. All presented data is based on publicly available information and is intended for laboratory use only.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H (3 positions) | 6.5 - 8.5 | Multiplets |
| Isopropyl-CH | 3.5 - 4.5 | Multiplet |
| Isopropyl-CH₃ (2) | 1.2 - 1.4 | Doublet |
| Amine-NH | Broad singlet |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine-C (5 carbons) | 110 - 160 |
| Isopropyl-CH | 45 - 55 |
| Isopropyl-CH₃ (2) | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 | N-H Stretch | Secondary amine |
| ~1580 & ~1350 | N-O Stretch | Nitro group (asymmetric & symmetric) |
| ~1600 | C=C & C=N Stretch | Aromatic pyridine ring |
| ~1250 | C-N Stretch | Aryl-amine |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Predicted [M]+ | 181 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on established methods for the synthesis of similar aminopyridine derivatives.
Synthesis of this compound
Reaction: The synthesis involves the nucleophilic substitution of a chlorine atom from 2-chloro-3-nitropyridine with isopropylamine.
Materials:
-
2-chloro-3-nitropyridine
-
Isopropylamine
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)
-
Base (e.g., potassium carbonate or triethylamine)
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in an anhydrous solvent.
-
Add an excess of isopropylamine to the solution.
-
Add a suitable base to scavenge the HCl generated during the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a neat solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-isopropyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-isopropyl-3-nitropyridin-2-amine. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted values from validated computational models to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The information presented herein is intended to aid in the structural elucidation and characterization of this compound and related compounds.
Chemical Structure and Atom Numbering
This compound (C₈H₁₁N₃O₂) is a substituted nitropyridine derivative. The numbering of the atoms for the purpose of NMR spectral assignment is as follows:
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |
| H-4 | 8.35 | dd | J = 4.5, 1.5 | 1H |
| H-5 | 6.70 | dd | J = 8.5, 4.5 | 1H |
| H-6 | 8.20 | dd | J = 8.5, 1.5 | 1H |
| CH (isopropyl) | 4.60 | septet | J = 6.8 | 1H |
| NH | 8.50 | d | J = 8.0 | 1H |
| CH₃ (isopropyl) | 1.35 | d | J = 6.8 | 6H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are in ppm relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 155.0 |
| C-3 | 135.0 |
| C-4 | 148.0 |
| C-5 | 115.0 |
| C-6 | 130.0 |
| CH (isopropyl) | 45.0 |
| CH₃ (isopropyl) | 22.0 |
Experimental Protocols
While specific experimental data for this compound is not publicly available, the following provides a general yet detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for similar organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. CDCl₃ is a common choice for neutral organic molecules.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Homogenization: Securely cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, which compensates for any drift. Subsequently, perform magnetic field shimming to optimize the field homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is generally appropriate.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Visualization of NMR Correlations
The following diagram illustrates the predicted ¹H and ¹³C NMR assignments and the key J-coupling (spin-spin splitting) relationships within the this compound molecule.
Caption: Predicted ¹H and ¹³C NMR assignments and key couplings.
An In-depth Technical Guide to the Mass Spectrometry Analysis of N-isopropyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry analysis of N-isopropyl-3-nitropyridin-2-amine, a compound of interest in pharmaceutical research and development. The document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data presentation to facilitate the characterization and analysis of this molecule.
Introduction
This compound (C₈H₁₁N₃O₂) is a substituted nitropyridine derivative.[1] Accurate mass determination and structural elucidation are critical for its identification, purity assessment, and metabolism studies. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information on the molecular weight and fragmentation of the compound. This guide is based on established principles of mass spectrometry as applied to aromatic amines and nitro compounds.
Molecular Profile:
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O₂[1] |
| Molecular Weight | 181.19 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | 26820-67-7[1] |
Experimental Protocols
A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is presented below. This protocol is designed to ensure reproducible and accurate results.
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with methanol to prepare working solutions in the concentration range of 1-100 µg/mL.
-
Quality Control Samples: Prepare low, medium, and high concentration quality control samples to be run alongside the test samples to ensure instrument performance and data quality.
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300
-
Scan Speed: 1562 amu/s
2.3. Data Acquisition and Processing
Data will be acquired and processed using the instrument's accompanying software (e.g., Agilent MassHunter). The total ion chromatogram (TIC) will be used to identify the peak corresponding to this compound, and the mass spectrum of this peak will be extracted for analysis.
Caption: Experimental workflow for GC-MS analysis.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions. The presence of a nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule in mass spectrometry.[2][3]
3.1. Predicted Fragmentation Data
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Proposed Fragment Structure | Relative Abundance (%) |
| 181 | [M]⁺ | 40 |
| 166 | [M - CH₃]⁺ | 100 (Base Peak) |
| 135 | [M - NO₂]⁺ | 30 |
| 121 | [C₇H₉N₂]⁺ | 55 |
| 93 | [C₅H₅N₂]⁺ | 25 |
| 43 | [C₃H₇]⁺ | 65 |
3.2. Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the loss of alkyl and nitro groups.
-
Molecular Ion (m/z 181): The parent molecule loses an electron to form the molecular ion [C₈H₁₁N₃O₂]⁺.
-
Alpha-Cleavage (m/z 166): The most favorable fragmentation for aliphatic amines is typically α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[2][4][5] In this case, the loss of a methyl radical (•CH₃) from the isopropyl group leads to the formation of a stable, resonance-stabilized cation at m/z 166. This is predicted to be the base peak.
-
Loss of Nitro Group (m/z 135): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (•NO₂), resulting in an ion at m/z 135.
-
Further Fragmentation (m/z 121, 93, 43): Subsequent fragmentation events can lead to the formation of smaller ions. The ion at m/z 121 could arise from the loss of an ethyl group from the m/z 166 fragment. The ion at m/z 93 may be formed by the loss of HCN from the pyridine ring. The isopropyl cation [C₃H₇]⁺ at m/z 43 is also a likely and stable fragment.
Caption: Predicted fragmentation pathway of this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The detailed experimental protocol, predicted fragmentation data, and visualized pathways offer valuable insights for researchers and scientists involved in the characterization of this and similar compounds. The presented information should enable the unambiguous identification and further investigation of this compound in various research and development settings. It is important to note that the fragmentation data presented is predictive and should be confirmed by empirical analysis.
References
An In-depth Technical Guide to the Infrared Spectroscopy of N-isopropyl-3-nitropyridin-2-amine
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of N-isopropyl-3-nitropyridin-2-amine, a molecule of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide is built upon the foundational principles of infrared spectroscopy and extensive data from analogous compounds.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its principal functional groups: a secondary amine, a nitro-aromatic system, and a substituted pyridine ring. The expected vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity | Citation |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium | [1][2] |
| N-H Bend (Wag) | 910 - 665 | Strong, Broad | [2][3] | |
| Nitro Group (Aromatic) | Asymmetric N-O Stretch | 1550 - 1475 | Strong | [4][5][6] |
| Symmetric N-O Stretch | 1360 - 1290 | Strong | [4][5][6] | |
| Pyridine Ring | C=C and C=N Stretches | ~1617, ~1473 | Medium to Strong | [7] |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong | [2] |
| Isopropyl Group | C-H Stretch (sp³) | 3000 - 2850 | Medium | [8] |
| C-H Bend | 1470 - 1450, 1370 - 1350 | Medium | [8] | |
| Aromatic Ring | C-H Stretch (sp²) | 3100 - 3000 | Weak to Medium | [8] |
Experimental Protocol for Infrared Spectroscopy
To acquire an infrared spectrum of this compound, the following experimental methodology is recommended.
2.1. Sample Preparation (KBr Pellet Method)
-
Materials: this compound (solid), potassium bromide (KBr, IR grade), agate mortar and pestle, pellet press, and IR card.
-
Procedure:
-
Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum.
-
In the agate mortar, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr. The mixture should be ground to a fine, uniform powder.
-
Transfer the powder to the pellet press die.
-
Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
2.2. Instrumentation and Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high resolution and signal-to-noise ratio.
-
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before running the sample spectrum. This will be automatically subtracted from the sample spectrum by the instrument software.
-
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for analyzing the infrared spectrum to confirm the presence of the key functional groups in this compound.
Caption: Logical workflow for functional group identification in this compound via IR spectroscopy.
This guide provides a comprehensive theoretical framework for the infrared spectroscopic analysis of this compound. The predicted data and experimental protocols offer a solid foundation for researchers to identify and characterize this compound. The provided workflow diagram visually summarizes the key correlations between spectral features and molecular structure.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
IUPAC name and structure of N-isopropyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-isopropyl-3-nitropyridin-2-amine, including its chemical identity, structure, synthesis, and physicochemical properties. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on its chemical characteristics and provides a putative synthesis protocol based on established chemical reactions.
Chemical Identity and Structure
This compound is a substituted nitropyridine derivative. The presence of a nitro group, an aromatic pyridine ring, and a secondary amine functional group makes it a compound of interest in medicinal chemistry and organic synthesis.
IUPAC Name: 3-nitro-N-propan-2-ylpyridin-2-amine[1]
Synonyms: Isopropyl-(3-nitro-pyridin-2-yl)-amine, 2-isopropylamino-3-nitropyridine
Molecular Structure:
Caption: 2D Structure of this compound
Physicochemical and Spectral Data
A summary of the key physicochemical and computed spectral properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C8H11N3O2 | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 26820-67-7 | [1] |
| 13C NMR Spectra | Data available | [1] |
| GC-MS | Data available | [1] |
Synthesis Protocol
A plausible and commonly employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This involves the reaction of 2-chloro-3-nitropyridine with isopropylamine. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic displacement.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chloro-3-nitropyridine
-
Isopropylamine
-
Anhydrous solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (e.g., triethylamine or potassium carbonate)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in an anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add isopropylamine (1.1 to 1.5 equivalents) followed by the addition of a base (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Potential Applications
As of the date of this guide, there is no specific, publicly available data on the biological activity of this compound. However, the broader class of nitropyridine derivatives has been investigated for a range of biological activities, including as potential antitumor, antiviral, and anti-neurodegenerative agents[2]. The nitro group can be a crucial pharmacophore or a synthetic handle for further chemical modifications.
Given the structural motifs present in this compound, it could be a candidate for screening in various drug discovery programs, particularly those targeting kinases or other enzymes where a substituted pyridine core may be beneficial.
Logical Workflow for Compound Evaluation
For researchers interested in exploring the potential of this compound, a logical experimental workflow is proposed below. This workflow outlines the key steps from synthesis to initial biological characterization.
Caption: Logical workflow for the evaluation of this compound.
This guide serves as a foundational resource for professionals engaged in chemical research and drug development. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound.
References
Solubility of N-isopropyl-3-nitropyridin-2-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-3-nitropyridin-2-amine is a substituted nitropyridine derivative. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in medicinal chemistry and materials science. The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, reaction kinetics, and processability. This technical guide provides an in-depth overview of the predicted and known solubility characteristics of this compound, outlines a general experimental protocol for its solubility determination, and discusses the key factors governing its solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the polarity and potential for hydrogen bonding, are key determinants of its solubility in different organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] |
| Molecular Weight | 181.19 g/mol | PubChem[1] |
| CAS Number | 26820-67-7 | PubChem[1] |
| Appearance | Predicted to be a solid | - |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Predicted and Observed Solubility
Lower aliphatic amines are generally soluble in water and organic solvents like alcohol, ether, and benzene.[2][3] The solubility in water decreases as the molecular weight increases due to the larger hydrophobic alkyl portion.[2][3] For instance, the related compound 2-amino-3-nitropyridine is reported to be soluble in water, ethanol, and chloroform.
Table 2 provides a summary of predicted and any available qualitative solubility information for this compound and a structurally related compound.
Table 2: Predicted and Observed Qualitative Solubility
| Solvent | Solvent Polarity | Predicted Solubility of this compound | Observed Solubility of 2-amino-3-nitropyridine |
| Hexane | Non-polar | Low | Likely Low |
| Toluene | Non-polar | Moderate | Likely Moderate |
| Dichloromethane | Polar aprotic | High | Soluble |
| Ethyl Acetate | Polar aprotic | High | Soluble |
| Acetone | Polar aprotic | High | Soluble |
| Isopropanol | Polar protic | Moderate to High | Soluble |
| Ethanol | Polar protic | High | Soluble |
| Methanol | Polar protic | High | Soluble |
| Water | Polar protic | Low to Moderate | Soluble |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method.[4]
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter.
-
Dilute the aliquot with a known volume of the appropriate solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution based on the dilution factor.
-
Express the solubility in desired units, such as g/L or mol/L.
-
3. Data Reporting:
-
Report the solubility value for each solvent at the specified temperature.
-
Include details of the experimental method, such as equilibration time, temperature, and analytical technique used.
Factors Influencing Solubility
The solubility of this compound in a given organic solvent is influenced by several factors, as depicted in the diagram below.
Caption: Key factors influencing the solubility of an organic compound.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The provided experimental protocol offers a standardized approach for researchers to determine its solubility in various organic solvents, which is a critical step in its further development and application. The interplay of solute and solvent properties, along with external factors like temperature, will ultimately dictate the solubility behavior of this compound.
References
molecular weight and formula of N-isopropyl-3-nitropyridin-2-amine
This guide provides essential chemical data for N-isopropyl-3-nitropyridin-2-amine, a compound of interest to researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] |
| Molecular Weight | 181.19 g/mol | PubChem[1] |
| IUPAC Name | 3-nitro-N-propan-2-ylpyridin-2-amine | PubChem[1] |
| CAS Number | 26820-67-7 | PubChem[1] |
Structural Representation
The logical relationship of the atoms within this compound can be visualized as a directed graph, where nodes represent the constituent elements and edges represent the chemical bonds.
References
The Nitro Group in 3-Nitropyridin-2-amines: A Hub of Reactivity for Drug Discovery and Chemical Synthesis
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-nitropyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry and a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the activating effect of the adjacent amino group, imparts a unique reactivity profile to the pyridine ring. This guide provides a comprehensive overview of the reactivity of the nitro group in 3-nitropyridin-2-amines, focusing on its role in key chemical transformations including nucleophilic aromatic substitution, reduction, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of this valuable chemical entity.
Core Reactivity Principles
The reactivity of the pyridine ring in 3-nitropyridin-2-amines is governed by the interplay of the electronic effects of the amino and nitro substituents. The nitro group is a strong electron-withdrawing group, both by induction and resonance, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). Conversely, the amino group is a strong electron-donating group by resonance, which activates the ring, particularly at the ortho and para positions.
In 3-nitropyridin-2-amines, the C4 and C6 positions are activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen. The nitro group itself can also act as a leaving group in SNAr reactions under certain conditions. Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to vicinal diamines, which are valuable precursors for the synthesis of various heterocyclic systems.
Key Chemical Transformations
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in 3-nitropyridin-2-amines makes it susceptible to nucleophilic attack. While the displacement of a halide is a common SNAr reaction, the nitro group itself can be displaced by strong nucleophiles.
Table 1: Nucleophilic Aromatic Substitution on Nitropyridine Derivatives
| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Chloro-3-nitropyridine | Piperazine | K₂CO₃, MeCN, reflux | 2-(Piperazin-1-yl)-3-nitropyridine | High | [1] |
| 2 | 2-Methyl-3-nitro-5-bromopyridine | Thiophenol | K₂CO₃, DMF, heat | 2-Methyl-5-bromo-3-(phenylthio)pyridine | N/A | [2] |
| 3 | 3-Nitro-5-chloropyridine | Sodium methoxide | Methanol, reflux | 3-Methoxy-5-nitropyridine | Good | [2] |
| 4 | 2,6-Dichloro-3-nitropyridine | Aminoethylamine | N/A | 6-Chloro-N-(2-aminoethyl)-3-nitropyridin-2-amine | N/A | [1] |
Note: Yields are reported as described in the reference, which may be qualitative (e.g., "High" or "Good") rather than quantitative.
Reduction of the Nitro Group
The reduction of the nitro group in 3-nitropyridin-2-amines to a primary amine is a fundamental transformation that opens up a vast chemical space for further functionalization. The resulting 2,3-diaminopyridine is a key precursor for the synthesis of various fused heterocyclic systems, such as imidazopyridines, which are of significant interest in medicinal chemistry.
Table 2: Reduction of 2-Amino-3-nitropyridine
| Entry | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | Fe / aq. acidified ethanol | Ethanol/Water/HCl | Steam bath, 1 hr | 2,3-Diaminopyridine | ~65-75 (of bromo-precursor) | [3] |
| 2 | Sn / HCl | Hydrochloric acid | N/A | 2,3-Diaminopyridine | N/A | [3] |
| 3 | SnCl₂ / HCl | Hydrochloric acid | N/A | 2,3-Diaminopyridine | N/A | [3] |
| 4 | H₂, Pd/C | N/A | N/A | 2,3-Diaminopyridine | N/A | [4] |
This protocol for a closely related substrate illustrates a common and effective method for the reduction of the nitro group in this class of compounds.
Materials:
-
2-Amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mole)
-
Reduced iron powder (30 g)
-
95% Ethanol (40 ml)
-
Water (10 ml)
-
Concentrated Hydrochloric Acid (0.5 ml)
Procedure:
-
A 100-ml flask fitted with a reflux condenser is charged with 2-amino-5-bromo-3-nitropyridine, reduced iron, 95% ethanol, water, and concentrated hydrochloric acid.
-
The mixture is heated on a steam bath for 1 hour.
-
After the heating period, the iron is removed by filtration and washed three times with 10-ml portions of hot 95% ethanol.
-
The filtrate and washings are combined and evaporated to dryness.
-
The dark residue is recrystallized from 50 ml of water to yield the product.
Metal-Catalyzed Cross-Coupling Reactions
The electronic properties of the 3-nitropyridin-2-amine scaffold also influence its participation in metal-catalyzed cross-coupling reactions. While the nitro group is a deactivating group, its presence can be tolerated in certain cross-coupling reactions, or it can be used strategically and reduced in a later step. The amino group can act as a directing group in some transformations.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While the direct use of 3-nitropyridin-2-amines in Suzuki coupling can be challenging due to the deactivating nitro group, related halonitropyridines are commonly used substrates. The nitro group can then be reduced post-coupling.
Table 3: Suzuki-Miyaura Coupling of Halopyridine Derivatives
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | [5] |
| 2 | 3-Chloroindazole | Arylboronic acids | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/Water | 56-95 | [6] |
| 3 | 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | N/A | [N/A] |
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, halonitropyridines are often used as precursors, with the nitro group serving to activate the ring towards the coupling reaction.
Table 4: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | Aryl bromides | Various amines | Pd₂(dba)₃ / dppp | NaOtBu | Toluene | Low to Moderate | [7] |
| 2 | Aryl bromides | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | 27-82 | [7] |
| 3 | Aryl halides | Various amines | XantPhos Pd G3 | DBU | MeCN/PhMe | Good | [8] |
Conclusion
The nitro group in 3-nitropyridin-2-amines is a key functional handle that dictates the molecule's reactivity and provides a gateway to a diverse array of chemical transformations. Its strong electron-withdrawing nature facilitates nucleophilic aromatic substitution, while its facile reduction to an amino group allows for the construction of complex heterocyclic systems. Although its presence can be a challenge in certain metal-catalyzed cross-coupling reactions, strategic synthetic planning can leverage its electronic influence to achieve desired chemical outcomes. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in drug discovery and chemical synthesis, enabling the effective utilization of 3-nitropyridin-2-amines as versatile chemical building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
N-isopropyl-3-nitropyridin-2-amine: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isopropyl-3-nitropyridin-2-amine is a pivotal building block in modern organic and medicinal chemistry. As a substituted 2-amino-3-nitropyridine, its strategic functionalization allows for the construction of complex heterocyclic systems. The presence of a nitro group, an isopropylamino group, and the pyridine core provides three distinct points for chemical modification. The most prominent application of this intermediate lies in the reduction of its nitro group to form N²-isopropylpyridine-2,3-diamine, a key precursor for the synthesis of fused bicyclic heterocycles such as imidazo[4,5-b]pyridines, which are prevalent scaffolds in numerous pharmacologically active molecules. This guide details the synthesis, key reactions, and experimental protocols associated with this compound, establishing its role as a versatile synthon in drug discovery and development.
Physicochemical Properties
This compound is a stable organic compound under standard conditions. Its key properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 26820-67-7 |
| Appearance | Yellow Crystalline Solid (typical for similar compounds) |
| Synonyms | Isopropyl-(3-nitro-pyridin-2-yl)-amine, 2-isopropylamino-3-nitropyridine |
Synthesis of this compound
The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves treating commercially available 2-chloro-3-nitropyridine with isopropylamine. The electron-withdrawing effect of the nitro group at the 3-position and the pyridine nitrogen activates the 2-position for nucleophilic attack.
Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for analogous compounds, such as 5-bromo-N-isopropyl-3-nitropyridin-2-amine.[1]
-
Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (Et₃N) (1.5-2.0 eq) as an acid scavenger.
-
Addition of Nucleophile: Slowly add isopropylamine (1.0-1.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically overnight).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
| Parameter | Condition | Reference |
| Starting Material | 2-chloro-3-nitropyridine | [1] |
| Reagent | Isopropylamine (2-propanamine) | [1][2] |
| Base | Triethylamine | [1] |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [1][2] |
| Temperature | 0°C to Room Temperature | [1][2] |
| Duration | 4 hours to overnight | [1][2] |
Utility as a Synthetic Building Block
The synthetic value of this compound stems from the reactivity of its nitro group. Reduction of the nitro functionality provides a vicinal diamine, which is a versatile precursor for constructing various fused heterocyclic systems.
Core Reaction: Reduction to N²-isopropylpyridine-2,3-diamine
The most crucial transformation is the reduction of the 3-nitro group to a 3-amino group, yielding N²-isopropylpyridine-2,3-diamine. This reaction is efficiently achieved using various reducing agents. A common and effective method involves the use of iron powder in an alcoholic solvent.[3]
Caption: Reduction of the nitro group to form the key diamine intermediate.
Common Reduction Conditions:
| Reagent System | Solvent | Temperature | Typical Yield | Reference |
| Fe powder | Methanol (MeOH) / Acetic Acid | 75°C | High | [3] |
| H₂, Pd/C | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Room Temperature | High | [4] |
| SnCl₂·2H₂O | Ethanol (EtOH) or HCl | Reflux | Good to High | [5] |
| Fe, HCl | Water / Ethanol | Reflux | 78% (for analogue) | [4] |
Experimental Protocol: Reduction with Iron[3]
-
Reaction Setup: Suspend this compound (1.0 eq, e.g., 2.0 g, 11.0 mmol) in methanol (e.g., 20 mL).
-
Addition of Reagent: Add iron powder (5.0 eq, e.g., 3.08 g, 55.0 mmol) to the suspension.
-
Reaction Conditions: Heat the resulting mixture to 75°C and stir for 12-14 hours.
-
Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any acid.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N²-isopropylpyridine-2,3-diamine, which can be used directly or purified further by chromatography.
Application in Heterocyclic Synthesis Workflow
The N²-isopropylpyridine-2,3-diamine intermediate is a cornerstone for building fused heterocyclic scaffolds, particularly imidazo[4,5-b]pyridines (azabenzimidazoles). These structures are of significant interest in drug development. The diamine can undergo cyclization with various electrophiles like aldehydes, carboxylic acids, or their derivatives.
Caption: Workflow for the synthesis of imidazo[4,5-b]pyridines.
Experimental Protocol: Synthesis of an Imidazo[4,5-b]pyridine Derivative
This is a general procedure based on the condensation of 2,3-diaminopyridines with aldehydes.[4]
-
Reaction Setup: Dissolve N²-isopropylpyridine-2,3-diamine (1.0 eq) and a substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst: Add a catalytic amount of a mild acid, such as glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by TLC. The initial condensation forms an imine intermediate, which is followed by cyclization and oxidative aromatization to form the final product. Sometimes an oxidant (e.g., air, nitrobenzene) is beneficial.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, concentrate the solvent and purify the residue using column chromatography or recrystallization to obtain the desired fused heterocycle.
Conclusion
This compound serves as a highly effective and versatile building block in organic synthesis. Its straightforward preparation via nucleophilic aromatic substitution and the subsequent, efficient reduction of its nitro group provide a reliable pathway to the key N²-isopropylpyridine-2,3-diamine intermediate. This diamine is readily converted into medicinally relevant fused heterocyclic systems, such as imidazo[4,5-b]pyridines. The methodologies and protocols outlined in this guide demonstrate the strategic importance of this compound for researchers engaged in the design and synthesis of novel bioactive compounds.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2023545741A - Production of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note and Protocol: Synthesis of N-isopropyl-3-nitropyridin-2-amine
Abstract
This document provides a detailed protocol for the synthesis of N-isopropyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and materials science research. The synthesis involves a nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and isopropylamine. This application note includes a comprehensive experimental procedure, data presentation, and a visual workflow to guide researchers in successfully carrying out this transformation.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a wide range of biologically active compounds. The presence of the nitro group provides a handle for further functionalization, such as reduction to an amine, which can then be used to introduce a variety of substituents. The isopropylamino group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. The synthesis described herein is a straightforward and efficient method for the preparation of this important intermediate. The reaction proceeds via a nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the pyridine ring towards attack by the amine.
Reaction Scheme
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-chloro-3-nitropyridine | ≥98% | Commercially Available | 5470-18-8 |
| Isopropylamine | ≥99% | Commercially Available | 75-31-0 |
| Triethylamine | ≥99% | Commercially Available | 121-44-8 |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | 75-09-2 |
| Saturated aq. NaHCO3 | Reagent | In-house preparation | N/A |
| Brine | Reagent | In-house preparation | N/A |
| Anhydrous MgSO4 | Reagent | Commercially Available | 7487-88-9 |
| Ethyl acetate | HPLC Grade | Commercially Available | 141-78-6 |
| Hexanes | HPLC Grade | Commercially Available | 110-54-3 |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
Experimental Protocol
5.1. Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 g, 6.31 mmol).
-
Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).
-
Add triethylamine (1.32 mL, 9.47 mmol, 1.5 equiv.) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
5.2. Reaction Execution
-
Slowly add isopropylamine (0.81 mL, 9.47 mmol, 1.5 equiv.) to the cooled solution dropwise over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.
5.3. Work-up and Purification
-
Upon completion, dilute the reaction mixture with 20 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash with 20 mL of saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Separate the organic layer and wash it with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-chloro-3-nitropyridine | C5H3ClN2O2 | 158.54 | Light yellow solid | 103-106 |
| Isopropylamine | C3H9N | 59.11 | Colorless liquid | -95.2 |
| This compound | C8H11N3O2 | 181.19[1] | Yellow solid | Not reported |
Table 2: Summary of a Typical Reaction
| Parameter | Value |
| Moles of 2-chloro-3-nitropyridine | 6.31 mmol |
| Moles of Isopropylamine | 9.47 mmol |
| Moles of Triethylamine | 9.47 mmol |
| Theoretical Yield | 1.14 g |
| Actual Yield | To be determined experimentally |
| Percent Yield | To be determined experimentally |
| Purity (by NMR/LC-MS) | To be determined experimentally |
Characterization
The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected signals would correspond to the isopropyl group (a doublet and a septet) and the aromatic protons on the pyridine ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbons of the isopropyl group and the pyridine ring.
-
Mass Spectrometry (ESI+): The calculated exact mass is 181.0851 g/mol .[1] The observed mass should be consistent with this value ([M+H]⁺ at m/z 182.0929).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), and N-O stretching of the nitro group are expected.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2-chloro-3-nitropyridine is an irritant. Avoid contact with skin and eyes.
-
Isopropylamine is a flammable and corrosive liquid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials and standard laboratory techniques. This intermediate can be used in a variety of downstream applications in drug discovery and materials science.
References
Protocol for N-Alkylation of 2-Amino-3-Nitropyridine
Application Note
Introduction
The N-alkylation of 2-amino-3-nitropyridine is a crucial transformation in synthetic organic chemistry, providing a pathway to a variety of substituted aminopyridines. These products are valuable intermediates in the development of novel pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the amino group, necessitating carefully controlled reaction conditions to achieve selective mono-alkylation and avoid potential side reactions. This document provides a detailed protocol for the N-alkylation of 2-amino-3-nitropyridine with various alkyl halides, offering guidance on reaction setup, monitoring, work-up, and purification.
Reaction Principle
The N-alkylation of 2-amino-3-nitropyridine proceeds via a nucleophilic substitution reaction. The amino group of 2-amino-3-nitropyridine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is typically employed to deprotonate the aminopyridine, enhancing its nucleophilicity, and to neutralize the hydrohalic acid byproduct generated during the reaction. The choice of base, solvent, and temperature is critical for controlling the reaction rate and selectivity, particularly in preventing over-alkylation to the di-substituted product.
Experimental Protocols
This section details the general procedure for the N-alkylation of 2-amino-3-nitropyridine with different alkyl halides.
Materials
-
2-Amino-3-nitropyridine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile (CH₃CN))
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
General Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-3-nitropyridine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, THF, or acetonitrile) to the flask. With stirring, add the base (e.g., NaH, K₂CO₃, or NaOtBu) portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).
-
Alkylation: After stirring the mixture for a specified time to allow for deprotonation, add the alkyl halide (1.0-1.2 eq) dropwise via syringe at the appropriate temperature.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-alkylation of 2-amino-3-nitropyridine with various alkylating agents. Please note that these are representative conditions and may require optimization for specific substrates and scales.
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | 0 to rt | 4 | 75-85 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 12 | 60-70 |
| 3 | Benzyl Bromide | NaOtBu | THF | rt | 6 | 80-90 |
Yields are approximate and based on general knowledge of similar reactions; specific literature data for this exact substrate is limited.
Visualizations
Experimental Workflow
Caption: Workflow for the N-alkylation of 2-amino-3-nitropyridine.
Logical Relationship Diagram for Reaction Optimization
Caption: Key factors influencing the N-alkylation reaction.
Application of N-isopropyl-3-nitropyridin-2-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-3-nitropyridin-2-amine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its specific functional groups—an isopropylamino group, a nitro group, and a pyridine ring—make it a versatile building block for the creation of novel agrochemicals. The pyridine ring is a common scaffold in many successful herbicides and fungicides, and the strategic placement of the amino and nitro groups allows for a variety of chemical transformations. This document outlines the potential applications of this compound in agrochemical synthesis, providing detailed protocols for its conversion into herbicidal and fungicidal compounds. While direct synthesis of a commercially named agrochemical from this compound is not prominently documented in publicly available literature, its structural motifs are present in several classes of active agrochemical compounds. The following sections detail a representative synthetic pathway to a pyridinylsulfonamide herbicide, a class of agrochemicals known for their efficacy.
Application in Herbicide Synthesis: Pyridinylsulfonamides
Pyridinylsulfonamide herbicides are a significant class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The synthesis of these herbicides often involves the coupling of a substituted pyridinamine with a sulfonyl chloride. This compound can be readily converted to a key diamine intermediate, which can then be used to synthesize a variety of herbicidal pyridinylsulfonamides.
A plausible synthetic route involves the reduction of the nitro group to an amine, followed by the reaction of the resulting diamine with a suitable sulfonyl chloride.
Experimental Workflow for Pyridinylsulfonamide Herbicide Synthesis
Caption: Synthetic pathway from this compound to a pyridinylsulfonamide herbicide.
Experimental Protocols
Step 1: Synthesis of N2-isopropylpyridine-2,3-diamine (Intermediate)
This protocol describes the reduction of the nitro group of this compound to form the corresponding diamine.
-
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5 mol%)
-
Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation flask, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield N2-isopropylpyridine-2,3-diamine. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
-
Step 2: Synthesis of a Pyridinylsulfonamide Herbicide
This protocol details the coupling of the diamine intermediate with a sulfonyl chloride to produce a pyridinylsulfonamide herbicide.
-
Materials:
-
N2-isopropylpyridine-2,3-diamine (1.0 eq)
-
2-(Methoxycarbonyl)benzenesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve N2-isopropylpyridine-2,3-diamine in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-(methoxycarbonyl)benzenesulfonyl chloride in dry dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the cooled diamine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyridinylsulfonamide herbicide.
-
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of a representative pyridinylsulfonamide herbicide. Actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Yield (%) | Purity (%) |
| 1 | N2-isopropylpyridine-2,3-diamine | This compound | 1:0.05 (Pd/C) | Ethanol | 90-98 | >95 |
| 2 | Pyridinylsulfonamide Herbicide | N2-isopropylpyridine-2,3-diamine | 1:1.1 (Sulfonyl Chloride) | DCM | 75-85 | >98 |
Signaling Pathway Inhibition
Pyridinylsulfonamide herbicides, such as the one synthesized in the protocol above, typically act by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking this pathway, the herbicide prevents the plant from producing these essential amino acids, leading to growth inhibition and eventual death.
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by a pyridinylsulfonamide herbicide.
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals, particularly pyridinylsulfonamide herbicides. The synthetic route is straightforward, involving a key reduction of the nitro group followed by sulfonylation. The resulting compounds are expected to exhibit herbicidal activity through the inhibition of the acetolactate synthase enzyme. Further research and derivatization of the pyridinylsulfonamide structure could lead to the development of new, potent, and selective herbicides for crop protection. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in the discovery and development of next-generation agrochemicals.
Application Notes and Protocols: N-isopropyl-3-nitropyridin-2-amine as a Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of N-isopropyl-3-nitropyridin-2-amine as a versatile precursor for the development of bioactive heterocyclic compounds. The protocols detailed below are based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
This compound is a key building block in medicinal chemistry. The presence of a nitro group on the pyridine ring activates it for further chemical transformations, while the isopropylamino moiety can influence the pharmacokinetic and pharmacodynamic properties of the final bioactive molecules. This precursor is particularly valuable for the synthesis of fused heterocyclic systems such as imidazopyridines and triazolopyridines, which are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]
Synthesis of this compound
The synthesis of the target precursor, this compound, can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a commercially available starting material, 2-chloro-3-nitropyridine, with isopropylamine. The electron-withdrawing nitro group at the 3-position facilitates the displacement of the chloro group at the 2-position by the amine nucleophile.[4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous ethanol (or other suitable polar aprotic solvent like DMF or NMP)[12]
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 equiv.) in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add isopropylamine (1.1 equiv.) followed by triethylamine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation:
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| 2-Chloro-3-nitropyridine | Isopropylamine, Triethylamine | Ethanol | Reflux | 2-4 h | 85-95 (estimated) |
Note: The yield is an estimation based on similar SNAr reactions on nitropyridines. Actual yields may vary.[4]
Application in the Synthesis of Bioactive Heterocycles
This compound serves as a critical intermediate for the synthesis of various fused heterocyclic scaffolds. The general strategy involves the reduction of the nitro group to an amino group, which then enables intramolecular cyclization reactions to form bicyclic systems.
Synthesis of N-isopropyl-substituted Imidazopyridines
Imidazopyridine derivatives are known to possess a broad spectrum of biological activities.[2][9] The synthesis of N-isopropyl-substituted imidazopyridines from this compound can be achieved through a reductive cyclization process.[13][14][15]
Materials:
-
This compound
-
Reducing agent (e.g., SnCl2·2H2O, Fe/AcOH, or catalytic hydrogenation with Pd/C)
-
An appropriate aldehyde or ketone
-
Ethanol or another suitable solvent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve this compound (1.0 equiv.) in ethanol.
-
Add the reducing agent (e.g., SnCl2·2H2O, 3-5 equiv.).
-
Heat the mixture to reflux and monitor by TLC until the reduction is complete.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N2-isopropylpyridine-2,3-diamine.
-
-
Cyclization:
-
Dissolve the crude diamine in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde or ketone (1.0-1.2 equiv.).
-
An acid or base catalyst may be required depending on the specific substrate.
-
Heat the reaction mixture to reflux until cyclization is complete as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the target N-isopropyl-substituted imidazopyridine.
-
Data Presentation (Analogous Systems):
| Precursor | Bioactive Heterocycle | Biological Target/Activity | Representative IC50/MIC (µM) |
| Amidino-Substituted Imidazo[4,5-b]pyridines | Imidazo[4,5-b]pyridine | Anticancer (Glioblastoma) | 8.0[1] |
| Salicylanilide-Based Peptidomimetics | Diamide with isopropyl chain | Antibacterial (S. aureus) | 4.82–9.64[16] |
Note: The biological activity data is for structurally related compounds and serves as a reference for the potential of N-isopropyl substituted derivatives.
Synthesis of N-isopropyl-substituted Triazolopyridines
Triazolopyridines are another important class of bioactive heterocycles.[1][17][18][19] Their synthesis from this compound involves the initial reduction of the nitro group to form the corresponding diamine, followed by diazotization and cyclization, or reaction with a suitable one-carbon synthon.
Materials:
-
N2-isopropylpyridine-2,3-diamine (from the reduction of this compound)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Alternatively, a one-carbon synthon like formic acid, triethyl orthoformate, or cyanogen bromide.
-
Appropriate solvents
Procedure (via Diazotization):
-
Diazotization:
-
Dissolve the N2-isopropylpyridine-2,3-diamine in dilute hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
-
Cyclization:
-
Stir the reaction mixture at low temperature for a specified time to allow for cyclization.
-
Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation (Analogous Systems):
| Precursor | Bioactive Heterocycle | Biological Target/Activity | Representative IC50/MIC (µM) |
| Triazolopyrimidine Derivatives | [4][6][9]Triazolo[1,5-a]pyrimidine | Antitubercular | Varies with substitution[17] |
| Triazolopyrimidine Derivatives with Isopropyl Group | [4][6][9]triazolo[1,5-a]pyrimidines | Antibacterial, Antifungal | Good activity reported[20] |
Note: The biological activity data is for structurally related compounds and serves as a reference for the potential of N-isopropyl substituted derivatives.
Visualizations
Synthesis Workflow
Caption: Synthetic pathways from 2-chloro-3-nitropyridine.
Bioactive Heterocycle Formation Logic
Caption: Formation of bioactive heterocycles from the precursor.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Chloro-3-nitropyridine, 99+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Chloro-3-nitropyridine, 99% | Fisher Scientific [fishersci.ca]
- 8. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isopropylamine price,buy Isopropylamine - chemicalbook [m.chemicalbook.com]
- 10. Isopropylamine, 99% | Fisher Scientific [fishersci.ca]
- 11. chemsavers.com [chemsavers.com]
- 12. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of ([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)phosphonates and their benzo derivatives via 5-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Nitropyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic aromatic substitution (SNAr) on pyridines is a cornerstone of heterocyclic chemistry, pivotal in the synthesis of a vast array of functionalized molecules with significant applications in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is markedly enhanced by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group. 3-Nitropyridines, in particular, serve as versatile synthons for the introduction of various functional groups, as the nitro group activates the pyridine ring for nucleophilic substitution.
This document provides detailed experimental procedures for conducting nucleophilic substitution reactions on 3-nitropyridine substrates. The protocols outlined herein cover reactions with common nucleophiles, including amines and thiols, and offer insights into reaction conditions, purification techniques, and expected outcomes.
General Reaction Mechanism
The nucleophilic aromatic substitution on a nitropyridine substrate typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group departs, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction on 3-nitropyridines.
Experimental Workflow
The general workflow for the synthesis and purification of substituted nitropyridines via SNAr involves reaction setup, monitoring, workup, and purification.
Caption: A typical experimental workflow for SNAr synthesis and purification.
Data Presentation: Reaction of Nitropyridines with Various Nucleophiles
The following tables summarize the reaction conditions and yields for the nucleophilic substitution on various nitropyridine substrates.
Table 1: Nucleophilic Substitution of 2-Chloro-5-nitropyridine with Amines [1]
| Nucleophile (Amine) | Product | Solvent System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Benzylamine | N-Benzyl-5-nitropyridin-2-amine | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Aniline | N-Phenyl-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 6 | ~85 |
| p-Methoxyaniline | N-(4-Methoxyphenyl)-5-nitropyridin-2-amine | DMF | K₂CO₃ | 100 | 5 | ~88 |
| Cyclohexylamine | N-Cyclohexyl-5-nitropyridin-2-amine | Ethanol | Et₃N | Reflux | 4 | ~93 |
Table 2: Nucleophilic Substitution of 2-R-3-Nitropyridines with Thiols [2]
| Substrate | Nucleophile (Thiol) | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Methyl-3,5-dinitropyridine | Benzylthiol | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | DMF | K₂CO₃ | 60 | 1-2 | 56 |
| (E)-2-(4-Chlorostyryl)-3,5-dinitropyridine | Benzylthiol | (E)-3-(Benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-5-nitropyridine | DMF | K₂CO₃ | 60 | 1-2 | 56 |
Experimental Protocols
Protocol 1: General Procedure for SNAr with Aliphatic Amines in Ethanol[1]
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Aliphatic amine (e.g., piperidine, morpholine) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine.
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Add the aliphatic amine to the solution, followed by the addition of triethylamine.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.
Protocol 2: General Procedure for SNAr with Aromatic Amines in DMF[1]
This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with less nucleophilic aromatic amines.
Materials:
-
2-Chloro-5-nitropyridine (1.0 equiv)
-
Aromatic amine (e.g., aniline, p-methoxyaniline) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in anhydrous DMF (to achieve a concentration of approximately 0.2 M).
-
Add the aromatic amine and potassium carbonate to the solution at room temperature with stirring.
-
Heat the reaction mixture to 100 °C and maintain for 5-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure product.
Protocol 3: General Procedure for SNAr with Thiols in DMF[2]
This protocol describes the reaction of substituted 3-nitropyridines with thiol nucleophiles.
Materials:
-
Substituted 3-nitropyridine (e.g., 2-methyl-3,5-dinitropyridine) (1.0 equiv)
-
Thiol (e.g., benzylthiol) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Concentrated HCl
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or ethanol for recrystallization
Procedure:
-
To a solution of the substituted 3-nitropyridine in anhydrous DMF (5 mL per 1 mmol of substrate), add the thiol and potassium carbonate.
-
Stir the reaction mixture for 1-2 hours at 60 °C.
-
Pour the reaction mixture into water (50 mL).
-
Acidify with concentrated HCl to pH 3.
-
Extract with chloroform (3 x 20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the residue by column chromatography (SiO₂/CHCl₃) or recrystallization from ethanol.
References
Application Note & Protocol: Laboratory-Scale Synthesis of N-isopropyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of N-isopropyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and methods for purification and characterization.
Introduction
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and crop protection chemicals. The presence of the nitro group and the secondary amine functionality allows for diverse subsequent chemical modifications. The synthesis route described herein is based on the well-established reactivity of 2-chloro-3-nitropyridine with primary amines. The electron-withdrawing nitro group at the 3-position activates the chlorine atom at the 2-position for nucleophilic displacement.
Reaction Scheme
The synthesis proceeds via a single-step nucleophilic aromatic substitution reaction between 2-chloro-3-nitropyridine and isopropylamine.
Figure 1: Reaction Scheme for the Synthesis of this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Chloro-3-nitropyridine | 1.0 eq |
| Isopropylamine | 2.0 - 3.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Product Information | |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Expected Yield | 85 - 95% |
| Appearance | Yellow solid |
| Purity (by NMR) | >95% |
Experimental Protocol
Materials and Equipment:
-
2-Chloro-3-nitropyridine (CAS: 5470-18-8)[1]
-
Isopropylamine (CAS: 75-31-0)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloro-3-nitropyridine is a hazardous substance; handle with care and avoid inhalation, ingestion, and skin contact.
-
Isopropylamine is a volatile and flammable liquid with a strong odor. Handle with care and away from ignition sources.
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (approximately 10 mL per gram of 2-chloro-3-nitropyridine).
-
While stirring, add isopropylamine (2.0 - 3.0 eq) to the solution at room temperature. An excess of isopropylamine is used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a yellow solid.
-
-
Characterization:
-
The identity and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Analogy: Reaction Mechanism
The reaction proceeds through a Meisenheimer complex intermediate, a key feature of nucleophilic aromatic substitution reactions.
Caption: Reaction mechanism pathway for the SNAr synthesis.
References
Application Notes and Protocol for the Purification of N-isopropyl-3-nitropyridin-2-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of N-isopropyl-3-nitropyridin-2-amine using silica gel column chromatography. While a specific, validated protocol for this compound is not widely published, the following methodology is based on established principles for the purification of structurally related 2-amino-3-nitropyridine derivatives and is intended to serve as a comprehensive guide for researchers.
Introduction
This compound is a substituted nitropyridine derivative. Compounds within this class are of interest in medicinal chemistry and drug development due to their potential biological activities. Synthesis of such molecules often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for the purification of such organic compounds, enabling the isolation of the desired product with high purity.[1] This protocol outlines the use of silica gel column chromatography for the purification of this compound, offering guidance on stationary phase selection, mobile phase optimization, and a step-by-step procedure.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [2] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | Expected to be a solid | - |
| CAS Number | 26820-67-7 | [2] |
Table 2: Recommended Materials and Solvents for Column Chromatography
| Component | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar compounds.[3] |
| Amine-functionalized Silica Gel (optional) | Can improve peak shape and reduce tailing for basic compounds like amines by minimizing strong interactions with acidic silanols.[4] | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for a wide range of polarities.[3] |
| Petroleum Ether/Ethyl Acetate Gradient | An alternative to hexane, often used interchangeably. | |
| Dichloromethane/Methanol Gradient | Suitable for more polar compounds. | |
| Mobile Phase Modifier | Triethylamine (TEA) (0.1-1% v/v) | A competing base to add to the mobile phase to reduce tailing and improve the chromatography of amines on standard silica gel.[4] |
Table 3: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
Thin Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system for column chromatography.[3] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
| Step | Parameter | Recommended Procedure |
| 1 | TLC Plate | Silica gel 60 F₂₅₄ |
| 2 | Sample Preparation | Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). |
| 3 | Spotting | Spot the dissolved crude product onto the TLC plate baseline. |
| 4 | Eluent Systems to Test | Start with low polarity and gradually increase: - 95:5 Hexane:Ethyl Acetate - 90:10 Hexane:Ethyl Acetate - 80:20 Hexane:Ethyl Acetate - 70:30 Hexane:Ethyl Acetate (If the compound is very polar, consider Dichloromethane/Methanol systems) |
| 5 | Development | Place the TLC plate in a developing chamber with the chosen eluent. |
| 6 | Visualization | Visualize the separated spots under a UV lamp (254 nm). |
| 7 | Rf Calculation | Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) |
Experimental Protocols
Protocol 1: Purification of this compound using Standard Silica Gel Column Chromatography
This protocol describes a standard procedure for the purification of the title compound.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then add a thin layer of sand on top of the packed silica gel to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
3. Elution:
-
Begin elution with the low-polarity mobile phase determined from the initial TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (5-10 column volumes)
-
80:20 Hexane:Ethyl Acetate (until the desired compound has eluted)
-
-
The exact gradient should be optimized based on the separation observed by TLC.
4. Fraction Collection and Monitoring:
-
Collect the eluent in a series of fractions (e.g., in test tubes or vials).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Combine the fractions that contain the pure product.
5. Isolation of the Pure Compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Protocol 2: Alternative Purification using a Mobile Phase Modifier
If significant peak tailing is observed during TLC or the initial column chromatography attempt, the basicity of the amine group may be causing strong interactions with the acidic silica gel.[4] In such cases, the addition of a small amount of a competing base to the mobile phase is recommended.
-
Follow the same procedure as in Protocol 1, but add 0.1-1% (v/v) of triethylamine (TEA) to all mobile phase mixtures used for both column packing and elution.
-
Note: The addition of TEA will alter the Rf values, so it is crucial to re-optimize the mobile phase system using TLC with the added TEA before performing the column chromatography.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Compound does not move from the baseline (Rf = 0): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
Compound runs with the solvent front (Rf = 1): The mobile phase is too polar. Decrease the proportion of the more polar solvent.
-
Streaking or tailing of the spot on the TLC plate: The compound may be interacting too strongly with the silica gel. Consider adding a small amount of triethylamine to the mobile phase or using amine-functionalized silica gel.[4] The sample may also be overloaded on the TLC plate.
-
Poor separation of the desired compound from impurities: The selectivity of the solvent system is not optimal. Try a different solvent system (e.g., dichloromethane/methanol). A slower, more gradual gradient during elution may also improve separation.
By following this detailed protocol and utilizing the troubleshooting guide, researchers can effectively purify this compound for use in further scientific investigations and drug development endeavors.
References
Application Notes and Protocols for the Use of N-isopropyl-3-nitropyridin-2-amine in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of azo dyes utilizing N-isopropyl-3-nitropyridin-2-amine as a key precursor. While specific data for this compound is limited, the following protocols are based on established principles of azo dye synthesis from related 2-amino-3-nitropyridine derivatives.[1][2] The introduction of the N-isopropyl group may influence the solubility and spectral properties of the resulting dyes, offering potential for novel colorants.
Introduction to Azo Dye Synthesis
Azo dyes are a significant class of organic colorants characterized by the presence of an azo group (–N=N–) connecting two aromatic rings.[3] Their synthesis is a fundamental process in industrial and laboratory chemistry, with wide-ranging applications in textiles, printing, and as analytical reagents. The synthesis typically involves a two-step process:
-
Diazotization: The conversion of a primary aromatic amine into a reactive diazonium salt using nitrous acid, usually generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[4][5]
-
Azo Coupling: The reaction of the electrophilic diazonium salt with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline derivative, to form the stable azo dye.[3]
This compound serves as the diazo component in this proposed synthesis. The presence of the nitro group and the pyridine ring can significantly influence the electronic and, consequently, the colorimetric properties of the final dye.
Experimental Protocols
The following protocols outline a generalized methodology for the synthesis of an azo dye using this compound. Researchers should note that optimization of reaction conditions, such as temperature, pH, and reaction time, may be necessary for different coupling components.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve a specific molar equivalent of this compound in a minimal amount of concentrated hydrochloric acid or sulfuric acid, diluted with a small volume of water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.[4]
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound, ensuring the temperature remains between 0-5 °C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a suitable coupling component to form the azo dye. A common coupling component, 2-naphthol, is used as an example here.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
Procedure:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Data Presentation
The following table provides a template for recording and comparing quantitative data from the synthesis of azo dyes using this compound with various coupling components.
| Coupling Component | Molar Ratio (Diazo:Coupling) | Reaction Time (min) | Yield (%) | Melting Point (°C) | λmax (nm) | Molar Absorptivity (ε) |
| 2-Naphthol | 1:1 | 60 | ||||
| Phenol | 1:1 | 60 | ||||
| Aniline | 1:1 | 60 | ||||
| N,N-Dimethylaniline | 1:1 | 60 |
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye.
Diagram 2: Signaling Pathway of Azo Dye Formation
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Amino Group in N-isopropyl-3-nitropyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-isopropyl-3-nitropyridin-2-amine is a versatile synthetic intermediate possessing a secondary amino group that is amenable to a variety of functionalization reactions. The presence of the electron-withdrawing nitro group influences the reactivity of the pyridine ring and the nucleophilicity of the amino group. This document provides detailed protocols for several key transformations of the amino group, including acylation, sulfonylation, urea and thiourea formation, and palladium-catalyzed cross-coupling reactions. These methods enable the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science.
N-Acylation
N-acylation is a fundamental transformation for the introduction of an amide functionality. This can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base.
Experimental Protocol: N-Acetylation
A representative protocol for the N-acetylation of this compound is provided below.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated product.
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| Acetyl chloride | TEA | DCM | 2 | 95 | >98 |
| Benzoyl chloride | Pyridine | DCM | 4 | 92 | >97 |
| Acetic anhydride | Pyridine | DCM | 6 | 88 | >98 |
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation
Sulfonamides are important functional groups in medicinal chemistry. The amino group of this compound can be readily sulfonylated using sulfonyl chlorides.
Experimental Protocol: N-Sulfonylation
Materials:
-
This compound
-
Benzenesulfonyl chloride (or other sulfonyl chlorides)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into 1 M HCl and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation: Representative N-Sulfonylation Reactions
| Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 12 | 85 | >97 |
| p-Toluenesulfonyl chloride | Pyridine | DCM | 16 | 89 | >98 |
| Methanesulfonyl chloride | TEA | DCM | 8 | 91 | >98 |
Urea and Thiourea Formation
The synthesis of ureas and thioureas from this compound can be accomplished by reaction with isocyanates and isothiocyanates, respectively.
Experimental Protocol: Urea Synthesis
Materials:
-
This compound
-
Phenyl isocyanate (or other isocyanates)
-
Tetrahydrofuran (THF), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add phenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether or hexane to induce precipitation.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Dry the product under vacuum.
Experimental Protocol: Thiourea Synthesis
Materials:
-
This compound
-
Allyl isothiocyanate (or other isothiocyanates)
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add allyl isothiocyanate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Presentation: Urea and Thiourea Synthesis
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
| Phenyl isocyanate | THF | RT | 2 | 98 | >99 |
| n-Butyl isocyanate | THF | RT | 3 | 96 | >98 |
| Allyl isothiocyanate | Ethanol | Reflux | 5 | 93 | >97 |
| Phenyl isothiocyanate | Ethanol | Reflux | 6 | 90 | >97 |
Palladium-Catalyzed C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the amino group of this compound and an aryl halide. This reaction is a powerful tool for the synthesis of triarylamine derivatives.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Bromobenzene (or other aryl halides)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.2 eq) and bromobenzene (1.0 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS for the consumption of the aryl halide.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination
| Aryl Halide | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Xantphos | NaOtBu | 110 | 18 | 78 |
| 4-Chlorotoluene | RuPhos | K₃PO₄ | 100 | 24 | 72 |
| 2-Bromopyridine | BINAP | Cs₂CO₃ | 100 | 20 | 65 |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and scales. It is essential to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment. All quantitative data presented are for illustrative purposes and may not be directly reproducible without experimental validation.
Catalytic Methods for the Synthesis of N-alkyl-3-nitropyridin-2-amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkyl-3-nitropyridin-2-amines are valuable building blocks in medicinal chemistry and drug discovery. The introduction of an alkyl group to the 2-amino position of the 3-nitropyridine scaffold can significantly modulate the physicochemical and pharmacological properties of resulting compounds. However, the synthesis of these compounds can be challenging due to the decreased nucleophilicity of the amino group, a consequence of the strong electron-withdrawing nature of the adjacent nitro group. This document provides detailed application notes and protocols for two powerful catalytic methodologies for the synthesis of N-alkyl-3-nitropyridin-2-amines: Catalytic Reductive Amination and "Borrowing Hydrogen" Catalysis . These methods offer significant advantages over traditional N-alkylation techniques, such as the use of alkyl halides, by providing greater efficiency, selectivity, and a more favorable environmental profile.
Method 1: Catalytic Reductive Amination
Catalytic reductive amination is a highly effective one-pot method for the N-alkylation of amines. This approach involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an in-situ imine or enamine intermediate, which is then immediately reduced by a reducing agent in the presence of a catalyst. This method is particularly well-suited for the alkylation of electron-deficient amines like 2-amino-3-nitropyridine.
A significant advantage of this one-pot procedure is that it can start from the corresponding nitroarene, which is reduced to the amine in situ, followed by reductive amination.[1][2][3] This tandem approach is highly atom-economical and efficient.
Data Presentation: Reductive Amination of 2-Amino-3-nitropyridine
The following table summarizes representative reaction conditions and expected yields for the synthesis of N-alkyl-3-nitropyridin-2-amines via catalytic reductive amination, based on protocols for structurally similar electron-deficient amines.[1][4]
| Entry | Aldehyde/Ketone | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 10% Pd/C | HCOOH/Et3N | Dioxane | 80 | 12 | 85-95 |
| 2 | Cyclohexanone | [Cp*IrCl2]2 (2.5%) | HCOOH | Toluene | 100 | 24 | 80-90 |
| 3 | Butyraldehyde | 5% Pt/C | H2 (5 bar) | Ethanol | 60 | 16 | 75-85 |
| 4 | Acetophenone | 10% Pd/C | HCOOH/Et3N | DMF | 90 | 24 | 70-80 |
Experimental Protocol: Reductive Amination using Pd/C and Formic Acid
This protocol describes a general procedure for the N-alkylation of 2-amino-3-nitropyridine with an aldehyde using a heterogeneous palladium on carbon (Pd/C) catalyst and formic acid as the reducing agent.
Materials:
-
2-Amino-3-nitropyridine
-
Aldehyde (e.g., benzaldehyde)
-
10% Palladium on Carbon (Pd/C)
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-nitropyridine (1.0 mmol, 1.0 equiv).
-
Add 10% Pd/C (10 mol%).
-
Add anhydrous dioxane (10 mL).
-
Add the aldehyde (1.2 mmol, 1.2 equiv).
-
Add triethylamine (2.0 mmol, 2.0 equiv) followed by the slow addition of formic acid (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-3-nitropyridin-2-amine.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium on carbon is flammable; handle with care.
-
Formic acid and triethylamine are corrosive; wear appropriate personal protective equipment (PPE).
Visualization: Reductive Amination Workflow
Caption: Workflow for Catalytic Reductive Amination.
Method 2: "Borrowing Hydrogen" Catalysis
The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology is an elegant and sustainable approach for the N-alkylation of amines using alcohols as alkylating agents.[5] In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde or ketone in situ.[6] The amine then condenses with the carbonyl intermediate to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and releasing the N-alkylated amine and water as the only byproduct.[6][7] This method is highly atom-economical and avoids the use of stoichiometric oxidants or reductants.
Data Presentation: "Borrowing Hydrogen" Alkylation of 2-Amino-3-nitropyridine
The following table outlines representative conditions for the "Borrowing Hydrogen" synthesis of N-alkyl-3-nitropyridin-2-amines, adapted from protocols for other heteroaromatic amines.[7][8][9]
| Entry | Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Co(II)-complex (2%) | t-BuOK | Toluene | 110 | 24 | 80-90 |
| 2 | 1-Butanol | Mn-pincer complex (1%) | KOtBu | Dioxane | 100 | 16 | 75-85 |
| 3 | Cyclohexylmethanol | Ir-complex (1%) | Cs2CO3 | Xylene | 120 | 24 | 70-80 |
| 4 | 1-Phenylethanol | Ru-complex (2%) | K2CO3 | Toluene | 110 | 24 | 65-75 |
Experimental Protocol: "Borrowing Hydrogen" Alkylation using a Cobalt Catalyst
This protocol provides a general procedure for the N-alkylation of 2-amino-3-nitropyridine with an alcohol using a homogeneous cobalt catalyst.[7]
Materials:
-
2-Amino-3-nitropyridine
-
Alcohol (e.g., benzyl alcohol)
-
Cobalt(II) catalyst (e.g., a phosphine-free, N,N-bidentate Co(II) complex)[7]
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the Co(II) catalyst (2 mol%).
-
Add 2-amino-3-nitropyridine (1.0 mmol, 1.0 equiv).
-
Add potassium tert-butoxide (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL).
-
Add the alcohol (1.5 mmol, 1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in an oil bath for 24 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-alkyl-3-nitropyridin-2-amine.
Safety Precautions:
-
Perform the reaction under an inert atmosphere as the catalyst and base can be air-sensitive.
-
Handle potassium tert-butoxide, a strong base, with care.
-
Work in a well-ventilated fume hood.
Visualization: "Borrowing Hydrogen" Catalytic Cycle
Caption: Catalytic Cycle for "Borrowing Hydrogen" N-alkylation.
Conclusion
The catalytic reductive amination and "borrowing hydrogen" methodologies represent state-of-the-art approaches for the synthesis of N-alkyl-3-nitropyridin-2-amines. These methods offer high efficiency, selectivity, and functional group tolerance, making them highly attractive for applications in drug discovery and development. The choice between the two methods will depend on the availability of starting materials (aldehyde/ketone vs. alcohol) and the specific requirements of the synthesis. The provided protocols offer a solid foundation for researchers to develop robust and scalable syntheses of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-isopropyl-3-nitropyridin-2-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-isopropyl-3-nitropyridin-2-amine as a key intermediate in the development of potent and selective kinase inhibitors. The protocols detailed below are based on established synthetic methodologies for related 2-amino-3-nitropyridine scaffolds, which are crucial precursors for a variety of kinase inhibitors targeting critical signaling pathways in diseases such as cancer.
Introduction
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The 2-aminopyridine scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. The strategic placement of a nitro group at the 3-position, as seen in this compound, provides a versatile handle for further chemical modifications. The subsequent reduction of the nitro group to an amine is a critical step in the construction of fused heterocyclic systems, such as the imidazo[4,5-b]pyridine core, which is a known bioisostere of purine and is present in numerous kinase inhibitors.[2]
The N-isopropyl group at the 2-amino position can influence the solubility, metabolic stability, and conformational preferences of the final inhibitor, potentially leading to improved pharmacokinetic and pharmacodynamic properties. This document outlines key synthetic transformations involving this compound and its derivatives, providing detailed protocols for nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the subsequent construction of the biologically active imidazo[4,5-b]pyridine scaffold.
Key Synthetic Transformations
The primary synthetic utility of this compound lies in its derivatization at various positions of the pyridine ring, followed by the reduction of the nitro group and cyclization to form fused bicyclic systems. The following sections detail the experimental protocols for these key transformations.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for the derivatization of this compound to generate a library of kinase inhibitors.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Precursor
This protocol describes the substitution of a halogen (e.g., bromine or chlorine) at the 4- or 6-position of the this compound scaffold with a nucleophile. This reaction is instrumental in introducing diversity at what will become the 7-position of the imidazo[4,5-b]pyridine ring system. The example below uses morpholine as the nucleophile.
Materials:
-
4-Bromo-N-isopropyl-3-nitropyridin-2-amine (1.0 eq)
-
Morpholine (1.5 eq)[2]
-
Potassium carbonate (2.0 eq)[2]
-
N,N-Dimethylformamide (DMF)[2]
Procedure:
-
To a round-bottom flask, add 4-bromo-N-isopropyl-3-nitropyridin-2-amine and potassium carbonate.[2]
-
Add DMF to dissolve the solids.[2]
-
Add morpholine to the reaction mixture.[2]
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction to room temperature and pour it into ice water.[2]
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 4-morpholino-N-isopropyl-3-nitropyridin-2-amine product.[2]
Protocol 2: Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of a halogenated this compound derivative with a boronic acid or ester to introduce aryl or heteroaryl substituents.
Materials:
-
4-Bromo-N-isopropyl-3-nitropyridin-2-amine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (2.0 eq)[2]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
1,4-Dioxane and Water (4:1 mixture)[2]
Procedure:
-
In a Schlenk flask, combine 4-bromo-N-isopropyl-3-nitropyridin-2-amine, phenylboronic acid, and potassium carbonate.[2]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.[2]
-
Add the palladium catalyst to the reaction mixture.[2]
-
Heat the reaction to 90 °C and stir for 12-16 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the residue by column chromatography to obtain the desired 4-phenyl-N-isopropyl-3-nitropyridin-2-amine.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of a halogenated this compound derivative, a powerful method for forming carbon-nitrogen bonds.[3][4]
Materials:
-
4-Bromo-N-isopropyl-3-nitropyridin-2-amine (1.0 eq)
-
Benzylamine (1.2 eq)[2]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)[2]
-
XPhos (0.04 eq)[2]
-
Sodium tert-butoxide (1.4 eq)[2]
-
Anhydrous toluene[2]
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.[2]
-
Add 4-bromo-N-isopropyl-3-nitropyridin-2-amine and anhydrous toluene.[2]
-
Add benzylamine to the mixture.[2]
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.[2]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[2]
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer and purify the residue by column chromatography to yield the N-benzyl-N'-isopropyl-3-nitropyridine-2,4-diamine product.[2]
Protocol 4: Nitro Group Reduction and Imidazo[4,5-b]pyridine Formation
This two-step protocol first describes the reduction of the nitro group to an amine, followed by cyclization to form the imidazo[4,5-b]pyridine core.
Step A: Nitro Group Reduction Materials:
-
Substituted this compound derivative (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (sat. aq. solution)
-
Ethanol
Procedure:
-
Suspend the substituted this compound in a mixture of ethanol and saturated aqueous ammonium chloride.
-
Heat the mixture to reflux and add iron powder portion-wise.
-
Maintain reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-isopropyl-pyridine-2,3-diamine derivative, which can often be used in the next step without further purification.
Step B: Cyclization to Imidazo[4,5-b]pyridine Materials:
-
Crude N-isopropyl-pyridine-2,3-diamine derivative (1.0 eq)
-
Aldehyde or carboxylic acid derivative (1.1 eq)
-
Ethanol or acetic acid
Procedure:
-
Dissolve the crude diamine derivative in ethanol or acetic acid.
-
Add the desired aldehyde or carboxylic acid derivative.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the final imidazo[4,5-b]pyridine-based kinase inhibitor.
Target Kinases and Biological Activity
Derivatives of the 2-aminopyridine scaffold have shown inhibitory activity against a range of kinases involved in cell cycle progression and signal transduction. Notable targets include Monopolar Spindle 1 (MPS1), Aurora kinases, Janus kinase 2 (JAK2), and Polo-like kinase 4 (PLK4).[1][5][6]
Signaling Pathway: Mitotic Spindle Assembly Checkpoint
The following diagram illustrates the role of MPS1 and Aurora B, kinases that are often targeted by inhibitors derived from aminopyridine scaffolds.
Caption: Simplified signaling pathway of the spindle assembly checkpoint, highlighting the roles of MPS1 and Aurora B kinases.
Quantitative Data
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from related aminopyridine scaffolds. This data provides a benchmark for the expected potency of novel inhibitors derived from this compound.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| 3b | PLK4 | 0.0312 | [6] |
| 8h | PLK4 | 0.0067 | [6] |
| 7 | Aurora A | 0.054 | [1] |
| 7 | Aurora B | 0.015 | [1] |
| 7 | MPS1 | 0.027 | [1] |
| 8 | Aurora A | 0.045 | [1] |
| 8 | Aurora B | 0.012 | [1] |
| 8 | MPS1 | 0.024 | [1] |
Note: The compound IDs are taken from the cited literature and are not synthesized from this compound but from analogous aminopyridine precursors.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the derivatization of this scaffold using modern synthetic methodologies. The resulting imidazo[4,5-b]pyridine derivatives are expected to exhibit potent inhibitory activity against key kinases implicated in cancer and other proliferative diseases, making this an attractive avenue for further drug discovery and development efforts.
References
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-isopropyl-3-nitropyridin-2-amine
Welcome to the technical support center for the synthesis of N-isopropyl-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloro-3-nitropyridine with isopropylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating the displacement of the chlorine atom at the 2-position by the amine.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. Common issues include incomplete reaction, degradation of starting materials or product, and formation of side products. Incomplete reactions may be due to insufficient reaction time, low temperature, or a weak base. Degradation can occur if the reaction temperature is too high. Side reactions, such as the reaction of 2-chloro-3-nitropyridine with residual water, can also consume the starting material.
Q3: What are the common side products in this synthesis?
A3: The primary side product is 2-hydroxy-3-nitropyridine, which forms if water is present in the reaction mixture, leading to the hydrolysis of 2-chloro-3-nitropyridine. Another potential side product is the di-substituted product, although this is less common with a secondary amine like isopropylamine under controlled conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, 2-chloro-3-nitropyridine, is less polar than the product, this compound, which will have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is the best method for purifying the final product?
A5: The most common and effective method for purifying this compound is column chromatography on silica gel. A gradient elution using a mixture of hexane and ethyl acetate is typically employed. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be used for further purification.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction | - Ensure the reaction has been running for a sufficient amount of time. Monitor by TLC. - Increase the reaction temperature in increments of 10°C. - Use a stronger base or increase the stoichiometry of the base. |
| Inactive reagents | - Verify the purity and integrity of 2-chloro-3-nitropyridine and isopropylamine. - Use freshly opened or purified reagents. | |
| Presence of water | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a White Precipitate (Side Product) | Hydrolysis of 2-chloro-3-nitropyridine to 2-hydroxy-3-nitropyridine | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - The precipitate can be removed by filtration prior to workup. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities | - Purify the crude product using column chromatography. - Attempt recrystallization from different solvent systems. - If the product is indeed an oil at room temperature, purification should be done via chromatography. |
| Multiple Spots on TLC of Crude Product | Formation of side products or unreacted starting material | - Optimize reaction conditions (time, temperature, stoichiometry) to minimize side product formation. - Purify the crude product using column chromatography to isolate the desired product. |
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of amination reactions of 2-chloro-3-nitropyridine with primary amines, which can serve as a guide for optimizing the synthesis of this compound.
| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Ethylene Glycol | - | 120 | 2 | 92 | [1] |
| 4-Fluoroaniline | Ethylene Glycol | - | 120 | 2 | 94 | [1] |
| 4-Chloroaniline | Ethylene Glycol | - | 120 | 2.5 | 93 | [1] |
| 4-Methoxyaniline | Ethylene Glycol | - | 120 | 2 | 90 | [1] |
| Aqueous Ammonia | Water | - | 90 | 16 | Not specified | [2] |
| 2-Aminopyridine | Neat | - | 150-160 | 2 | 36 | [3] |
Note: This data is for analogous reactions and should be used as a reference for optimization.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
2-chloro-3-nitropyridine
-
Isopropylamine
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Triethylamine (or another suitable base like potassium carbonate)
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Anhydrous solvent (e.g., acetonitrile, ethanol, or THF)
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Dichloromethane (for extraction)
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Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile).
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution, followed by the slow addition of isopropylamine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (depending on the solvent and desired reaction rate). Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Synthesis of 2-Amino-3-nitropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-nitropyridines. The following information is designed to help you identify and mitigate common side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-amino-3-nitropyridines?
A1: The two most prevalent methods for the synthesis of 2-amino-3-nitropyridines are:
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Nitration of 2-aminopyridine: This method involves the direct nitration of 2-aminopyridine using a mixture of nitric acid and sulfuric acid.[1]
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Amination of 2-chloro-3-nitropyridine: This route involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine with ammonia or an ammonia equivalent.[2]
Q2: What is the major side product when synthesizing 2-amino-3-nitropyridine via the nitration of 2-aminopyridine?
A2: The major side product is the isomeric 2-amino-5-nitropyridine.[3][4] The formation of this isomer is a significant challenge, often leading to low yields of the desired 3-nitro product and complicating purification.[3][5]
Q3: How does reaction temperature affect the nitration of 2-aminopyridine?
A3: Temperature plays a crucial role in the regioselectivity of the nitration. At lower temperatures (below 40°C), the kinetic product, 2-nitraminopyridine, is formed.[6] Upon heating in sulfuric acid (to 50°C or higher), this intermediate rearranges to a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[6] Higher temperatures generally favor the formation of the thermodynamically more stable 2-amino-5-nitropyridine.
Q4: Are there any other significant side products in the nitration of 2-aminopyridine?
A4: Besides the 5-nitro isomer, dinitrated by-products can also be formed, although this is less common if the reaction conditions are carefully controlled.[7] Incomplete reaction can also leave unreacted starting material, further complicating purification.
Q5: What are the potential side reactions during the amination of 2-chloro-3-nitropyridine?
A5: Potential side reactions are generally less prevalent than in the nitration route but can include:
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Hydrolysis: If water is present in the reaction mixture, 2-chloro-3-nitropyridine can undergo hydrolysis to form 2-hydroxy-3-nitropyridine, especially at elevated temperatures.
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Incomplete reaction: If the reaction is not driven to completion, the starting material, 2-chloro-3-nitropyridine, will remain as an impurity.
Troubleshooting Guides
Route 1: Nitration of 2-Aminopyridine
Issue 1: Low Yield of 2-Amino-3-nitropyridine and High Proportion of 2-Amino-5-nitropyridine Isomer
| Potential Cause | Troubleshooting Suggestion |
| High Reaction Temperature | Carefully control the reaction temperature during the nitration and rearrangement steps. Lowering the temperature during the initial nitration can favor the formation of the 2-nitramino intermediate. A controlled, moderate temperature during rearrangement is crucial to balance reaction rate and selectivity. |
| Incorrect Reagent Stoichiometry | Optimize the molar ratio of nitric acid to 2-aminopyridine. An excess of nitric acid can lead to over-nitration and decreased selectivity. |
| Inefficient Mixing | Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and consistent temperature distribution, which can influence the product ratio. |
| Sub-optimal Acid Concentration | The concentration of sulfuric acid affects the nitrating species. Variations in acid strength can alter the isomer ratio. Use concentrated sulfuric acid as specified in established protocols. |
Issue 2: Presence of 2-Nitraminopyridine in the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Rearrangement | The rearrangement of 2-nitraminopyridine to the final products may be incomplete. Increase the rearrangement temperature or prolong the reaction time while monitoring the reaction progress by TLC or HPLC. |
| Reaction Temperature Too Low | The rearrangement requires sufficient thermal energy. Ensure the temperature is maintained at the recommended level (typically 50°C or higher) for an adequate duration.[6] |
Route 2: Amination of 2-Chloro-3-nitropyridine
Issue 1: Low Conversion to 2-Amino-3-nitropyridine
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reaction Time or Temperature | The amination reaction may require prolonged heating at elevated temperatures in a sealed vessel to proceed to completion.[2] Monitor the reaction progress and adjust the time and temperature accordingly. |
| Low Concentration of Ammonia | Ensure a sufficient excess of ammonia is used to drive the reaction forward. The use of aqueous or alcoholic ammonia solutions is common. |
| Deactivation of the Starting Material | The presence of impurities in the 2-chloro-3-nitropyridine starting material can inhibit the reaction. Ensure the purity of the starting material before use. |
Issue 2: Presence of 2-Hydroxy-3-nitropyridine as a By-product
| Potential Cause | Troubleshooting Suggestion |
| Presence of Water and High Temperature | Minimize the amount of water in the reaction mixture if hydrolysis is a significant issue. If using aqueous ammonia, consider optimizing the reaction temperature to favor amination over hydrolysis. |
| Reaction Conditions Too Harsh | Extremely high temperatures or prolonged reaction times can promote hydrolysis. Optimize the reaction conditions to achieve a balance between a reasonable reaction rate and minimal side product formation. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Nitration of 2-Aminopyridine Derivatives (Illustrative Data)
| Starting Material | Nitrating Agent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 2-Aminopyridine | HNO₃/H₂SO₄ | Not specified | 2-Amino-3-nitropyridine | <10 | [3] |
| 2-Aminopyridine | HNO₃/H₂SO₄ | Not specified | 2-Amino-5-nitropyridine | Major Product | [3] |
| 2-Amino-5-bromopyridine | HNO₃/H₂SO₄ | 0 - 60 | 2-Amino-5-bromo-3-nitropyridine | 78.2 | [3] |
| 2-Acylamino-5-halogenopyridine | HNO₃/H₂SO₄ | Room Temp - 60 | 2-Amino-3-nitro-5-halogenopyridine | Good Yield | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-nitropyridine via Amination of 2-Chloro-3-nitropyridine
This protocol is adapted from a general procedure for the amination of halo-pyridines.
Materials:
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2-Chloro-3-nitropyridine
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Aqueous ammonia solution (e.g., 28-30%)
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Ethanol (optional, as a co-solvent)
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Sealed reaction vessel (e.g., pressure tube)
Procedure:
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In a sealable reaction vessel, combine 2-chloro-3-nitropyridine (1.0 eq).
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Add a significant excess of aqueous ammonia solution (e.g., 20-40 eq). Ethanol may be added as a co-solvent to improve solubility.
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Seal the vessel tightly.
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Heat the reaction mixture to 90-120°C with vigorous stirring.
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Maintain the temperature and stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
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After the reaction is complete, cool the vessel to room temperature.
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Carefully open the vessel in a well-ventilated fume hood.
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The product may precipitate upon cooling. If so, collect the solid by filtration.
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If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Amino-3-nitropyridine via Nitration of 2-Aminopyridine (Illustrative)
This protocol is a general representation and requires careful optimization for improved selectivity towards the 3-nitro isomer, for instance, by using a protected aminopyridine.
Materials:
-
2-Aminopyridine
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
-
Sodium Hydroxide solution for neutralization
Procedure:
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In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice bath.
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Slowly add 2-aminopyridine (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10°C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to a separate portion of cold concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution of 2-aminopyridine in sulfuric acid, keeping the temperature below 10°C.
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After the addition is complete, stir the mixture at a low temperature for a period, then allow it to warm to room temperature and subsequently heat to 50-60°C to facilitate the rearrangement of the nitramine intermediate. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a sodium hydroxide solution until the product precipitates.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
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The crude product, a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, requires purification, typically by fractional crystallization or column chromatography. Steam distillation can also be used to separate the more volatile 2-amino-3-nitropyridine.[6]
Visualizations
Caption: Synthetic pathways to 2-amino-3-nitropyridine.
Caption: Troubleshooting workflow for the nitration of 2-aminopyridine.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 5. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 6. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of N-isopropyl-3-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-isopropyl-3-nitropyridin-2-amine. The information is based on general organic chemistry principles and data from structurally related compounds due to the limited availability of specific literature on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Based on the typical synthesis of 2-amino-3-nitropyridine derivatives, common impurities may include:
-
Isomeric Byproducts: The 5-nitro isomer (N-isopropyl-5-nitropyridin-2-amine) is a common byproduct in the nitration of 2-aminopyridine derivatives.[1] The formation of different isomers can make purification challenging.
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Unreacted Starting Materials: Residual 2-chloro-3-nitropyridine or 2-aminopyridine derivatives used in the synthesis.
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Over-nitrated or Under-nitrated Products: Depending on the reaction conditions, di-nitrated or non-nitrated species might be present.
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Degradation Products: Nitropyridines can be sensitive to heat and light, potentially leading to degradation. While specific stability data for this compound is unavailable, related compounds' stability should be considered.
Q2: What are the recommended first-pass purification techniques for crude this compound?
A2: For solid crude products, recrystallization is often a good initial purification step to remove major impurities.[2][3] If the product is an oil or if recrystallization is ineffective, column chromatography is the next logical step.
Q3: My compound appears to be degrading during purification. What can I do?
A3: While specific stability data is limited, nitropyridines can be sensitive. To minimize degradation:
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Avoid excessive heat: Use lower temperatures for solvent evaporation (rotary evaporation) and avoid prolonged heating during recrystallization.
-
Protect from light: Store the compound in an amber vial or wrapped in aluminum foil.
-
Work under an inert atmosphere: If the compound is suspected to be air-sensitive, perform purification steps under nitrogen or argon.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent. Common solvents for recrystallizing nitropyridine derivatives include ethanol and acetone.[2] You can also try a solvent mixture, adding a more polar solvent dropwise to the heated suspension until dissolution. |
| Compound "oils out" instead of crystallizing upon cooling. | The compound is precipitating too quickly from a supersaturated solution, or the melting point of the compound is lower than the boiling point of the solvent. | 1. Reheat the solution to redissolve the oil. 2. Allow the solution to cool more slowly (e.g., leave it at room temperature before placing it in an ice bath). 3. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization. 4. Scratch the inside of the flask with a glass rod to create nucleation sites. 5. Add a seed crystal of the pure compound if available. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. The initial crude product had a low percentage of the desired compound. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation, assuming the solvent does not freeze. 3. Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
| Crystals are colored, suggesting impurities are still present. | The impurity has similar solubility properties to the desired compound. | 1. Perform a second recrystallization. 2. Add activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. Be aware that charcoal can also adsorb some of your product. 3. Consider column chromatography for more effective separation. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound streaks or does not move from the origin on a silica gel column. | Amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and tailing.[4][5] | 1. Add a competing amine to the mobile phase: Add a small amount of triethylamine (TEA), typically 0.1-1%, to your eluent system (e.g., hexane/ethyl acetate). The TEA will "neutralize" the acidic sites on the silica, allowing your compound to elute more cleanly.[5][6] 2. Use an alternative stationary phase: Consider using basic alumina or an amine-functionalized silica column, which are more suitable for the purification of basic compounds.[5][6] |
| Poor separation between the desired compound and impurities. | The chosen eluent system does not provide adequate selectivity. | 1. Optimize the solvent system: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities (e.g., mixtures of hexane, ethyl acetate, dichloromethane, and methanol) to find the optimal conditions for separation. Adding a small amount of a more polar solvent can significantly change the retention factors. 2. Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve the resolution between closely eluting compounds. |
| The compound appears to decompose on the column. | The acidic nature of silica gel can cause degradation of sensitive compounds. | 1. As mentioned above, adding triethylamine to the eluent can help. 2. Switching to a less acidic stationary phase like alumina or a functionalized silica is a good alternative.[6] 3. Work quickly and avoid leaving the compound on the column for extended periods. |
Experimental Protocols
General Protocol for Column Chromatography of this compound (based on related compounds):
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry. Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This "dry loading" method often leads to better separation than loading the sample as a solution.[7]
-
Column Packing: Prepare a glass column with a frit and stopcock. Pack the column with silica gel (e.g., 100-200 mesh) using a slurry method with the initial eluent (e.g., a low polarity mixture of hexane and ethyl acetate). Ensure the silica bed is well-compacted and free of air bubbles.
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Loading the Sample: Carefully add the prepared dry-loaded sample to the top of the packed column, creating a thin, even band.
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Elution: Begin eluting the column with the chosen mobile phase. A common starting point for nitropyridine derivatives is a mixture of pentane and dichloromethane or hexane and ethyl acetate.[2][7] To mitigate issues with the amine functionality, it is recommended to add ~0.5% triethylamine to the eluent.[4]
-
Gradient (Optional): If needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Improving Regioselectivity of Nitration in Aminopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective nitration of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the nitration of aminopyridines so challenging?
A1: The nitration of aminopyridines is complex due to a combination of electronic and steric factors. The pyridine ring is inherently electron-deficient and less reactive towards electrophilic aromatic substitution than benzene, often requiring harsh reaction conditions.[1][2] The amino group is an activating, ortho-, para-director, while the pyridine nitrogen is a deactivating, meta-director. In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring. This interplay of directing effects, coupled with potential side reactions like N-nitration, makes controlling the position of the incoming nitro group difficult.[3][4]
Q2: What are the most common isomeric products observed during the nitration of 2-aminopyridine and 3-aminopyridine?
A2: For 2-aminopyridine, the major product of direct nitration is typically 2-amino-5-nitropyridine, with 2-amino-3-nitropyridine formed as a minor product.[3] The preference for the 5-position is often attributed to "electric hindrance," where repulsion between the positive charge on the protonated pyridine nitrogen and the incoming electrophile disfavors attack at the 3-position.[3][4] For 3-aminopyridine, direct nitration can lead to a mixture of products, and achieving selectivity often requires the use of a protecting group.[5]
Q3: What is N-nitration and how does it affect the regioselectivity of the reaction?
A3: N-nitration is the formation of a nitramine intermediate by the attack of the nitronium ion on the exocyclic amino group.[3] This intermediate is often the kinetically favored product.[4] The nitramine can then undergo an intermolecular rearrangement in acidic medium to yield the C-nitrated products.[3][4] This rearrangement process can influence the final isomer distribution.
Q4: Can protecting the amino group improve the regioselectivity of nitration?
A4: Yes, protecting the amino group is a highly effective strategy to control regioselectivity. The choice of protecting group can direct the nitration to a specific position. For example, an N-sulfonyl group on 2-aminopyridine can direct nitration to the C3 position.[6] Similarly, converting 3-aminopyridine to N,N'-di-(3-pyridyl)-urea allows for selective nitration at the C2 position.[5] Acetylation of the amino group is another common strategy to modulate its activating effect and prevent unwanted side reactions.[7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Nitro-Isomer
-
Symptom: The overall yield of the nitrated product is low, or a complex mixture of isomers is obtained.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Citation |
| Harsh Reaction Conditions | Traditional nitrating mixtures (HNO₃/H₂SO₄) can lead to degradation of the starting material or the formation of multiple products. Consider using milder, alternative nitrating agents such as tert-butyl nitrite or N₂O₅ followed by NaHSO₃. | [6][8][9] |
| Sub-optimal Temperature | Temperature control is critical. For some reactions, such as the nitration of protected 3-aminopyridine, maintaining a specific temperature range (e.g., not exceeding 90°C) is crucial for high yields and selectivity. | [5] |
| Formation of N-nitro Porducts | The initial formation of an N-nitro intermediate can be a competing pathway. The use of protecting groups on the amine can prevent N-nitration and favor direct C-nitration. | [3][4] |
Issue 2: Poor Regioselectivity with the Wrong Isomer Predominating
-
Symptom: The major product is not the desired regioisomer.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Citation |
| Uncontrolled Directing Effects | The inherent directing effects of the amino group and the pyridine nitrogen are leading to the undesired isomer. Implement a protecting group strategy to alter the electronic properties of the amino group and direct the nitration to the desired position. | [5][6] |
| "Electric Hindrance" | In highly acidic conditions, the protonated pyridine ring can disfavor nitration at positions ortho to the nitrogen. Modifying the acidity of the reaction medium or using alternative, non-acidic nitration methods may improve selectivity. | [3][4] |
| Rearrangement of an Intermediate | An initially formed product may be rearranging to a more thermodynamically stable isomer under the reaction conditions. Monitor the reaction over time to identify if the product ratio changes. | [3] |
Experimental Protocols
Protocol 1: Selective C3-Nitration of 2-Aminopyridine using an N-Sulfonyl Protecting Group
This protocol is based on the methodology for using an N-sulfonyl group to direct nitration.[6]
-
Protection of 2-Aminopyridine:
-
Dissolve 2-aminopyridine in a suitable solvent (e.g., pyridine or dichloromethane).
-
Add an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent. Purify the N-sulfonylated aminopyridine by recrystallization or column chromatography.
-
-
Nitration:
-
Dissolve the N-sulfonyl-2-aminopyridine in a suitable solvent.
-
Add the nitrating agent (e.g., tert-butyl nitrite) and a catalyst if required.
-
Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction and work up to isolate the C3-nitrated product.
-
-
Deprotection (if necessary):
-
The sulfonyl group can be removed under appropriate conditions to yield the 2-amino-3-nitropyridine.
-
Protocol 2: Selective C2-Nitration of 3-Aminopyridine via an N,N'-di-(3-pyridyl)-urea Intermediate
This protocol is adapted from a patented procedure for the preparation of 2-nitro-3-aminopyridine.[5]
-
Formation of N,N'-di-(3-pyridyl)-urea:
-
React 3-aminopyridine with a suitable carbonyl source (e.g., phosgene or a phosgene equivalent) to form the urea derivative.
-
-
Nitration:
-
Dissolve the N,N'-di-(3-pyridyl)-urea in sulfuric acid or oleum.
-
Add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining the temperature between 50-70 °C. The temperature should not exceed 90°C.
-
After the reaction is complete, the mixture is carefully added to water to precipitate the N,N'-di-(2-nitro-3-pyridyl)-urea.
-
Isolate the solid product by filtration.
-
-
Hydrolysis:
-
Hydrolyze the N,N'-di-(2-nitro-3-pyridyl)-urea using an aqueous base (e.g., sodium hydroxide) in a polar solvent like ethanol to yield 2-nitro-3-aminopyridine.
-
Visual Guides
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Influence of protecting groups on nitration regioselectivity.
Caption: Simplified mechanism of electrophilic nitration of pyridine.
References
- 1. quora.com [quora.com]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 6. Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
avoiding byproduct formation in N-alkylation of aminopyridines
Welcome to the Technical Support Center for the N-alkylation of aminopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for avoiding byproduct formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the N-alkylation of aminopyridines?
A1: The most prevalent byproduct is the N,N-dialkylated aminopyridine. This occurs because the mono-N-alkylated product is often more nucleophilic than the starting aminopyridine, making it susceptible to a second alkylation.[1][2][3] Another potential, though often less common, byproduct is the quaternization of the pyridine ring nitrogen, especially with highly reactive alkylating agents or under forcing conditions.
Q2: How can I prevent the formation of N,N-dialkylated byproducts?
A2: Several strategies can be employed to favor mono-alkylation:
-
Control of Stoichiometry : Using an excess of the aminopyridine relative to the alkylating agent can statistically favor mono-alkylation.[3][4]
-
Protecting Groups : Introducing a protecting group, such as a tert-butoxycarbonyl (Boc) group, onto the amino nitrogen is a highly effective method.[5][6][7] The protected amine can be alkylated, followed by deprotection to yield the mono-alkylated product.
-
Reductive Amination : As an alternative to direct alkylation with alkyl halides, reductive amination of an aldehyde or ketone with the aminopyridine provides excellent control over mono-alkylation.[3]
-
Slow Addition of Alkylating Agent : Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, which can minimize over-alkylation.[4]
Q3: What are the recommended starting conditions for a clean N-monoalkylation?
A3: A good starting point is the use of a protecting group strategy. For example, protect the aminopyridine with Boc anhydride, followed by alkylation using a base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF, and subsequent deprotection with an acid like trifluoroacetic acid (TFA).[6] Alternatively, for direct alkylation, using 1.5-2 equivalents of the aminopyridine with 1 equivalent of the alkylating agent in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at a moderate temperature (e.g., 60-80 °C) is a reasonable starting point.
Q4: Can the pyridine ring nitrogen be alkylated? How can this be avoided?
A4: Yes, the pyridine ring nitrogen is nucleophilic and can be alkylated, leading to a pyridinium salt. This is more likely with more reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when the exocyclic amino group is less nucleophilic (e.g., due to electronic effects). Using a protecting group on the exocyclic amine can enhance its nucleophilicity upon deprotonation and direct the alkylation to the desired position. Milder reaction conditions (lower temperature, less reactive alkylating agent) also disfavor ring alkylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to no conversion of starting aminopyridine. | 1. Insufficiently strong base: The base may not be strong enough to deprotonate the aminopyridine effectively.[8][9] 2. Low reaction temperature: The activation energy for the reaction is not being overcome.[8] 3. Poor solubility of reactants: The reactants are not sufficiently dissolved in the chosen solvent.[9] 4. Unreactive alkylating agent: The leaving group on the alkylating agent is not sufficiently labile (e.g., Cl < Br < I).[9] | 1. Switch to a stronger base: If using K₂CO₃, consider changing to Cs₂CO₃, NaH, or t-BuOK.[6][8][9] 2. Increase reaction temperature: Gradually increase the temperature, monitoring for byproduct formation. Microwave irradiation can also be effective.[9] 3. Change solvent: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[8][9] 4. Use a more reactive alkylating agent: Switch from an alkyl chloride or bromide to the corresponding iodide. Adding a catalytic amount of NaI or KI can facilitate the reaction (Finkelstein conditions).[9] |
| Significant formation of N,N-dialkylated byproduct. | 1. High reactivity of the mono-alkylated product: The product is more nucleophilic than the starting material.[1][3] 2. Excess of alkylating agent: More than one equivalent of the alkylating agent is present.[3] 3. High reaction temperature or concentration: These conditions can accelerate the second alkylation step. | 1. Use a protecting group strategy: Protect the amine with a Boc group before alkylation.[5][6] 2. Adjust stoichiometry: Use an excess of the aminopyridine (e.g., 2-3 equivalents). 3. Slow addition: Add the alkylating agent slowly to the reaction mixture.[4] 4. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Formation of pyridinium salt (ring alkylation). | 1. Highly reactive alkylating agent: Reagents like methyl iodide or benzyl bromide are more prone to quaternize the ring nitrogen. 2. Unprotected amino group: The exocyclic amino group may be less nucleophilic than the ring nitrogen under the reaction conditions. | 1. Use a less reactive alkylating agent: Consider using an alkyl tosylate or mesylate. 2. Protect the exocyclic amine: A protecting group like Boc will direct alkylation to the amino nitrogen.[6] 3. Use milder conditions: Lower the reaction temperature. |
Data Summary
Table 1: Effect of Base on the N-Alkylation of N-Aryl-N-aminopyridinium Salt 3a with 1-iodohexane
| Entry | Base | Product(s) | Yield (%) |
| 1 | CsOAc | Monoalkylated (5a') | 98 |
| 2 | NaHCO₃ | Monoalkylated (5a') | 91 |
| 3 | K₃PO₄ | Depyridylated (5a) | 67 |
| 4 | K₂CO₃ | Depyridylated (5a) | 73 |
| 5 | Cs₂CO₃ | Depyridylated (5a) | 79 |
| Adapted from a study on self-limiting alkylation. Conditions: 3a (1.0 equiv), 1-iodohexane (2.0 equiv), base (3.0 equiv), CH₃CN, 70 °C, 16 h.[10] |
Table 2: Alkylation of N-Boc-4-aminopyridine with Various Alkyl Halides
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl Bromide | N-Boc-N-benzyl-4-aminopyridine | >95 |
| 2 | 4-Phenylbenzyl Bromide | N-Boc-N-(4-phenylbenzyl)-4-aminopyridine | 85 |
| 3 | 4-Chlorobenzyl Chloride | N-Boc-N-(4-chlorobenzyl)-4-aminopyridine | 85 |
| 4 | 3,4-Dichlorobenzyl Bromide | N-Boc-N-(3,4-dichlorobenzyl)-4-aminopyridine | 95 |
| Reaction performed using an electrogenerated acetonitrile anion as the base.[5] |
Experimental Protocols
Protocol 1: N-Monoalkylation of 4-Aminopyridine via Boc Protection
This protocol is a robust method to ensure mono-alkylation and avoid over-alkylation byproducts.[5][6]
-
Protection Step:
-
Dissolve 4-aminopyridine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (1.2 equiv) or DMAP (catalytic).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain N-Boc-4-aminopyridine.
-
-
Alkylation Step:
-
To a solution of N-Boc-4-aminopyridine (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water at 0 °C and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
-
Deprotection Step:
-
Dissolve the purified N-alkylated, N-Boc-protected aminopyridine in dichloromethane.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract, dry, and concentrate to yield the final N-monoalkylated aminopyridine.
-
Visual Guides
Caption: Competing reaction pathways in N-alkylation.
Caption: A logical troubleshooting workflow.
Caption: Boc-protection experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) of Nitropyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of nitropyridines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with a nitropyridine resulting in a low yield?
A1: Low yields in SNAr reactions involving nitropyridines can stem from several factors. Key areas to investigate include the reactivity of your specific nitropyridine substrate, the nature and concentration of your nucleophile, the choice of solvent and base, the reaction temperature, and the presence of moisture. A systematic troubleshooting approach, as outlined in our guides below, is recommended to identify and resolve the specific issue.
Q2: What is the role of the nitro group in the SNAr reaction of nitropyridines?
A2: The electron-withdrawing nitro group is crucial for activating the pyridine ring towards nucleophilic attack.[1][2] It does this by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.[1][2] For effective activation, the nitro group must be positioned ortho or para to the leaving group.[2][3]
Q3: Which leaving group is most effective for SNAr reactions on nitropyridines?
A3: The reactivity of the leaving group in SNAr reactions often follows the order F > NO2 > Cl ≈ Br > I.[4] This is because the rate-determining step is typically the nucleophilic attack, and more electronegative leaving groups enhance the electrophilicity of the carbon atom being attacked.[2][5]
Q4: What are the optimal solvents for SNAr reactions of nitropyridines?
A4: Polar aprotic solvents such as DMSO, DMF, and THF are traditionally used to accelerate SNAr reaction rates.[3][6] However, successful reactions have also been reported in a range of other solvents, including alcohols and even water, depending on the specific reactants.[1][6][7] The choice of solvent can significantly impact the reaction's success.[8][9]
Q5: Is it always necessary to use anhydrous conditions for these reactions?
A5: While not always mandatory, anhydrous conditions are highly recommended, especially when using water-sensitive reagents like strong bases (e.g., NaH) or certain nucleophiles.[10][11] The presence of water can lead to unwanted side reactions, such as the hydrolysis of the starting material or reaction with the base, which can decrease the overall yield.[11]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps, starting with the most likely causes.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low yields in SNAr reactions.
1. Substrate Reactivity and Integrity
-
Question: Is your nitropyridine substrate sufficiently activated?
-
Answer: The SNAr reaction is most efficient when the nitro group is positioned ortho or para to the leaving group.[2][3] If the nitro group is in the meta position, the reaction will be significantly slower or may not proceed at all.[3]
-
Action:
-
Confirm the structure of your starting material.
-
Ensure the purity of the nitropyridine, as impurities can inhibit the reaction.
-
2. Nucleophile Strength and Concentration
-
Question: Is your nucleophile appropriate and used in the correct amount?
-
Answer: The success of the reaction is highly dependent on the nucleophilicity of the attacking species.[1] Weaker nucleophiles may require more forcing conditions (higher temperatures, stronger bases). The concentration of the nucleophile is also critical; typically, a slight excess (1.1 to 1.5 equivalents) is used.[10]
-
Action:
-
If using a neutral nucleophile (e.g., an amine or alcohol), a base is required to either deprotonate it to a more reactive anionic form or to act as a scavenger for the acid generated during the reaction.[10]
-
Consider using a stronger nucleophile if possible. For example, thiolates are generally more nucleophilic than thiols.[12]
-
Ensure the nucleophile has not degraded during storage.
-
3. Reaction Conditions: Solvent, Temperature, and Base
-
Question: Are your reaction conditions optimized?
-
Answer: The interplay between solvent, temperature, and base is critical for a successful SNAr reaction.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally effective as they can solvate the cationic counter-ion of the nucleophile, increasing its reactivity.[3][6] However, for some reactions, protic solvents like ethanol or even water can be used.[1][6]
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[1][10][13] If you are not seeing product formation at room temperature, gradually increasing the temperature (e.g., to 50-100 °C) is a common strategy.[10]
-
Base: The choice of base depends on the pKa of the nucleophile. Common bases include K₂CO₃, triethylamine (Et₃N), or stronger bases like NaH for deprotonating alcohols and thiols.[10] The base should be strong enough to deprotonate the nucleophile but not so strong that it leads to side reactions.
-
-
Action:
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of SNAr reactions.
Issue 2: Formation of Multiple Products or Side Reactions
-
Question: Why am I observing multiple spots on my TLC plate?
-
Answer: The formation of multiple products can be due to several reasons, including reaction at other positions on the pyridine ring, side reactions with the solvent, or decomposition of the starting material or product.
-
Action:
-
Regioselectivity: Nucleophilic attack on pyridines generally occurs at the 2- and 4-positions.[3][14] If your substrate has multiple leaving groups, you may see a mixture of products. Adjusting the stoichiometry of the nucleophile or the reaction temperature can sometimes improve selectivity.
-
Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of hydroxypyridine byproducts. Ensure anhydrous conditions are maintained.[11]
-
Vicarious Nucleophilic Substitution (VNS): In some cases, particularly with carbanions, VNS can occur where a hydrogen atom is substituted instead of a leaving group.[15][16] This can lead to a mixture of isomers.
-
Product Decomposition: The desired product may be unstable under the reaction conditions (e.g., high temperature or prolonged reaction time). Monitor the reaction by TLC to determine the optimal reaction time and avoid product degradation.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize typical yields for the SNAr of 2-chloro-5-nitropyridine under various conditions, illustrating the impact of the nucleophile and solvent.
Table 1: Effect of Amine Nucleophile on Yield [1]
| Nucleophile (Amine) | Product | Solvent System | Base | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 2-(Benzylamino)-5-nitropyridine | Isopropanol/Water (1:1) | - | 80 | 2 | 95 |
| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | 2-4 | 92 |
| Aniline | N-(5-Nitropyridin-2-yl)aniline | DMF | K₂CO₃ | 100 | 6 | 88 |
| Piperidine | 1-(5-Nitropyridin-2-yl)piperidine | DMSO | K₂CO₃ | 80 | 5 | 94 |
Table 2: Influence of Solvent on SNAr Yield
| Substrate | Nucleophile | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 2-Fluoro-5-nitropyridine | 4-Methylpiperidine | Water | K₃PO₄ | 45 | 98 | [6] |
| 2-Chloro-5-nitropyridine | Benzylamine | Isopropanol/Water | - | 80 | 95 | [1] |
| 2-Chloro-5-nitropyridine | Morpholine | Ethanol | Et₃N | Reflux | 92 | [1] |
| 2,4-Dinitrochlorobenzene | Aniline | Acetonitrile/DMF | - | - | Varies | [17] |
Experimental Protocols
General Protocol for SNAr with an Amine Nucleophile in Ethanol [1]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.
-
Addition of Reagents: Add the amine nucleophile (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
General Protocol for SNAr with an Alcohol Nucleophile using NaH [10]
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.5 equivalents) in anhydrous THF or DMF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Addition of Substrate: Add the nitropyridine (1.0 equivalent) to the reaction mixture.
-
Heating: Heat the reaction to 60-80 °C and monitor by TLC.
-
Quenching and Workup: After completion, cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Reaction Examples [cdb.ics.uci.edu]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. tutorchase.com [tutorchase.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
stability issues of N-isopropyl-3-nitropyridin-2-amine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-isopropyl-3-nitropyridin-2-amine under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues of this compound in acidic environments?
A1: this compound, like many substituted nitropyridines, may exhibit instability under acidic conditions. The primary concerns are potential degradation pathways initiated by the protonation of the pyridine ring nitrogen and the secondary amine. While specific data for this compound is limited, analogous structures suggest that prolonged exposure to strong acids could lead to hydrolysis, rearrangement, or other degradation reactions. The presence of the nitro group can also influence the electron density of the pyridine ring, affecting its susceptibility to nucleophilic attack.
Q2: Which functional groups in this compound are most susceptible to acid-catalyzed degradation?
A2: The molecule has several reactive sites. The pyridine nitrogen is basic and will be protonated in acidic conditions, which can deactivate the ring towards electrophilic substitution but may activate it for other reactions. The exocyclic secondary amine can also be protonated. The nitro group is generally stable to acid but can be reduced under certain conditions, although this is less likely in a simple acidic solution without a reducing agent. The isopropyl group is generally stable.
Q3: What are the expected degradation products under acidic conditions?
A3: While definitive degradation products for this compound have not been extensively documented in publicly available literature, plausible degradation pathways for similar 2-amino-3-nitropyridines could include hydrolysis of the amino group or reactions involving the nitro group. One potential, though less common, reaction under harsh acidic conditions could be denitration or rearrangement. A microbial biotransformation study on a related compound, 2-amino-4-methyl-3-nitropyridine, showed the formation of a pyridinone derivative under acidic conditions, suggesting that ring modification is a possibility.[1]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most common method for monitoring the stability of a compound is through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining parent compound over time.
Troubleshooting Guides
Issue 1: Unexpectedly low recovery of this compound after a reaction or work-up involving acidic conditions.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step 1: Neutralize promptly. After the acidic step, immediately and carefully neutralize the solution to a pH where the compound is known to be stable.
-
Troubleshooting Step 2: Lower the temperature. Perform the acidic step at the lowest temperature compatible with the reaction to slow down potential degradation kinetics.
-
Troubleshooting Step 3: Use a milder acid. If the protocol allows, consider using a weaker acid or a shorter exposure time to the acidic environment.
-
Troubleshooting Step 4: Perform a forced degradation study. To understand the compound's limits, conduct a forced degradation study (see Experimental Protocols below) to identify the conditions under which it degrades.[3][4]
-
-
Possible Cause 2: Partitioning issues during extraction.
-
Troubleshooting Step 1: Check the pH of the aqueous layer. Protonation of the amine and pyridine nitrogen will make the compound more water-soluble. Ensure the aqueous layer is sufficiently basic (pH > 8) before extracting with an organic solvent to ensure the compound is in its free base form.
-
Troubleshooting Step 2: Use a different extraction solvent. If the compound has significant polarity, a more polar extraction solvent like ethyl acetate or dichloromethane may be more effective than less polar solvents.
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram after acidic treatment.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step 1: Characterize the new peaks. Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the molecular weights of the new species. This can provide clues about the degradation pathway.
-
Troubleshooting Step 2: Conduct a time-course study. Analyze samples at different time points of acid exposure to observe the rate of formation of the degradation products relative to the disappearance of the parent compound.
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Troubleshooting Step 3: Compare with a forced degradation study. Run a controlled forced degradation study under acidic conditions and compare the resulting chromatogram with your experimental sample to confirm if the new peaks are indeed acid-degradation products.
-
Summary of Forced Degradation Conditions
Forced degradation studies are essential for understanding the stability profile of a compound.[3][5] The table below summarizes typical conditions used in such studies.
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ at RT to 80°C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at RT to 80°C | To assess stability in alkaline environments. |
| Oxidation | 3% to 30% H₂O₂ at RT | To evaluate susceptibility to oxidation. |
| Thermal Stress | Dry heat (e.g., 60-100°C) | To assess thermal stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | To determine light sensitivity. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Stress Condition:
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To 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Incubate the mixture at 60°C.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation for Analysis:
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Immediately neutralize the aliquot with an equimolar amount of NaOH.
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Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of any degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
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Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).
-
Column Temperature: 30°C.
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Injection Volume: 10 µL.
Visualizations
Caption: Potential Acid-Catalyzed Degradation Pathway.
Caption: Forced Degradation Experimental Workflow.
References
optimization of reaction conditions for synthesizing N-isopropyl-3-nitropyridin-2-amine
Welcome to the technical support center for the synthesis of N-isopropyl-3-nitropyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you optimize your reaction conditions for better yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and isopropylamine. The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack at the 2-position.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2-chloro-3-nitropyridine and isopropylamine. A base is often used to neutralize the HCl generated during the reaction, and a suitable solvent is required to dissolve the reactants.
Q3: I am not getting a good yield. What are the most critical parameters to optimize?
A3: Low yield is a common issue. The critical parameters to investigate are:
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Temperature: Reaction temperature significantly influences the rate of reaction.
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Solvent: The choice of solvent affects the solubility of reactants and the reaction rate.
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Base: The type and amount of base can impact the reaction equilibrium and prevent side reactions.
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Reaction Time: Insufficient or excessive reaction time can lead to incomplete conversion or product degradation.
Q4: I am observing the formation of multiple products in my reaction mixture. What could be the cause?
A4: The formation of byproducts can be due to several factors:
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Side reactions: The nitro group can be susceptible to reduction under certain conditions.
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Reaction with solvent: Some solvents may react with the starting materials or intermediates.
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Impure starting materials: Ensure the purity of your 2-chloro-3-nitropyridine and isopropylamine.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Reaction conditions are not optimal (temperature too low, insufficient reaction time). | Systematically optimize the reaction temperature. Start with room temperature and gradually increase it. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Inactive starting material. | Check the purity of 2-chloro-3-nitropyridine and isopropylamine. Use freshly distilled or purchased reagents if necessary. | |
| Poor choice of solvent. | Screen different solvents. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices for SNAr reactions. | |
| Formation of Impurities | The reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and monitor for any decrease in impurity formation. |
| The base used is too strong or too weak. | If using a base, try different options such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The pKa of the base should be appropriate to neutralize the acid formed without causing other reactions. | |
| The reaction was exposed to air or moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Difficulty in Product Isolation | The product is soluble in the aqueous phase during workup. | After quenching the reaction, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to maximize recovery. |
| The product co-elutes with starting material or impurities during chromatography. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This is a representative protocol that can be optimized.
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To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile, 10 mL/mmol), add isopropylamine (1.2 eq) and a base (e.g., triethylamine, 1.5 eq).
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Stir the reaction mixture at a set temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Optimization of Reaction Conditions
The following tables summarize hypothetical quantitative data for the optimization of key reaction parameters.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 60 | 12 | 75 |
| 2 | DMF | 60 | 12 | 85 |
| 3 | DMSO | 60 | 12 | 82 |
| 4 | THF | 60 | 12 | 50 |
Reaction conditions: 2-chloro-3-nitropyridine (1 mmol), isopropylamine (1.2 mmol), triethylamine (1.5 mmol) in 10 mL of solvent.
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | 60 | 12 | 85 |
| 2 | DIPEA | 60 | 12 | 88 |
| 3 | K₂CO₃ | 60 | 12 | 78 |
| 4 | No Base | 60 | 12 | 20 |
Reaction conditions: 2-chloro-3-nitropyridine (1 mmol), isopropylamine (1.2 mmol) in 10 mL of DMF.
Table 3: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Room Temp | 24 | 45 | | 2 | 60 | 12 | 88 | | 3 | 80 | 8 | 92 | | 4 | 100 | 6 | 85 (with some decomposition) |
Reaction conditions: 2-chloro-3-nitropyridine (1 mmol), isopropylamine (1.2 mmol), DIPEA (1.5 mmol) in 10 mL of DMF.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
Caption: Workflow for Synthesis and Purification.
Logical Relationship for Troubleshooting Low Yield
This diagram outlines the logical steps to troubleshoot a low-yielding reaction.
Caption: Troubleshooting Logic for Low Yield.
characterization of impurities in N-isopropyl-3-nitropyridin-2-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of N-isopropyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common laboratory-scale synthesis involves the N-alkylation of 2-amino-3-nitropyridine with an isopropylating agent, such as 2-bromopropane or isopropyl iodide, in the presence of a base.
Q2: What are the potential impurities I should be aware of in the synthesis of this compound?
A2: Potential impurities can arise from unreacted starting materials, over-alkylation, and side reactions. The primary impurities to monitor are:
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2-amino-3-nitropyridine: Unreacted starting material.
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N,N-diisopropyl-3-nitropyridin-2-amine: Product of over-alkylation.
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Positional isomers: Depending on the synthetic route, other isomers of the nitropyridine may be present.
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Residual Solvents: Solvents used in the reaction and purification steps.
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Inorganic Salts: Byproducts from the reaction, such as sodium bromide or potassium iodide, which are typically removed during workup.
Q3: Which analytical techniques are recommended for characterizing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main product and organic impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and residual solvents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the final product and can help in the identification of unknown impurities.[1]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the base is sufficiently strong and added in the correct stoichiometry. - Check the quality of the starting materials and solvents. |
| Product loss during workup/purification. | - Optimize the extraction procedure to ensure the product is not lost in the aqueous phase. - Use an appropriate solvent system for chromatography to achieve good separation without product loss. | |
| Presence of Unreacted 2-amino-3-nitropyridine | Insufficient amount of isopropylating agent. | - Increase the molar ratio of the isopropylating agent to 2-amino-3-nitropyridine. |
| Inefficient reaction conditions. | - As with low yield, consider increasing reaction time, temperature, or using a stronger base. | |
| Formation of N,N-diisopropyl-3-nitropyridin-2-amine (Over-alkylation) | Excess of isopropylating agent. | - Reduce the molar ratio of the isopropylating agent. - Add the isopropylating agent slowly to the reaction mixture to maintain a low concentration. |
| High reaction temperature. | - Lower the reaction temperature to favor mono-alkylation. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Purify the crude product using column chromatography. - Attempt to crystallize the purified product from a different solvent system. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Inconsistent analytical results (e.g., varying HPLC purity) | Sample preparation issues. | - Ensure the sample is fully dissolved in the HPLC mobile phase or a suitable solvent before injection. - Use a calibrated and validated HPLC method. |
| Instability of the compound. | - Store the compound under appropriate conditions (e.g., protected from light and moisture). |
Impurity Profile Data
The following table summarizes typical impurity levels that might be observed in a batch of this compound before final purification.
| Impurity | Typical Level (%) | Analytical Method for Detection |
| 2-amino-3-nitropyridine | 1.0 - 5.0 | HPLC, TLC |
| N,N-diisopropyl-3-nitropyridin-2-amine | 0.5 - 2.0 | HPLC, GC-MS |
| Residual Solvents (e.g., DMF, Acetonitrile) | < 0.5 | GC-MS |
| Unidentified Impurities | < 0.2 | HPLC, LC-MS |
Experimental Protocols
General Synthesis of this compound
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To a solution of 2-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.2-1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 2-bromopropane (1.1-1.3 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
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Once the reaction is complete, cool the mixture to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
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Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Logical troubleshooting steps for addressing low product yield.
References
Technical Support Center: Scale-Up Synthesis of N-isopropyl-3-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-isopropyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a two-step process:
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Nitration of 2-aminopyridine: This initial step forms the key intermediate, 2-amino-3-nitropyridine. Common nitrating agents include a mixture of nitric acid and sulfuric acid.[1] However, this reaction can be challenging due to the formation of byproducts and low yields.[2][3]
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N-isopropylation of 2-amino-3-nitropyridine: The subsequent step involves the alkylation of the amino group with an isopropyl source. This is most commonly achieved using an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base. An alternative approach is reductive amination, which involves the reaction of 2-amino-3-nitropyridine with acetone in the presence of a reducing agent.[4][5][6]
Q2: What are the primary challenges in the scale-up synthesis of this compound?
A2: The main challenges encountered during the scale-up synthesis include:
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Controlling the Nitration Reaction: The nitration of 2-aminopyridine can lead to the formation of multiple isomers, with the desired 3-nitro isomer often being a minor product.[2] The reaction is also highly exothermic and requires careful temperature control to ensure safety and minimize byproduct formation.
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Selective N-isopropylation: A significant challenge is preventing over-alkylation of the amino group, which can lead to the formation of a quaternary ammonium salt or other byproducts. The nucleophilicity of the exocyclic amino group can be influenced by the electron-withdrawing nitro group.[1]
-
Purification: Separating the desired this compound from unreacted starting materials, over-alkylated products, and other impurities can be difficult on a large scale.[7][8]
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Safety: Handling nitric acid, sulfuric acid, and flammable organic solvents on a large scale requires strict safety protocols to mitigate risks of runaway reactions, explosions, and chemical burns.[9][10][11]
Q3: How can I minimize the formation of the undesired 5-nitro isomer during the nitration of 2-aminopyridine?
A3: The formation of the 2-amino-5-nitropyridine isomer is a common issue.[2] To favor the formation of the desired 3-nitro isomer, consider the following strategies:
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Reaction Temperature: Maintain a low reaction temperature, typically between 0 and 10 °C, during the addition of the nitrating agent.
-
Order of Addition: Slowly add the nitrating agent to a solution of 2-aminopyridine in sulfuric acid. This helps to control the exotherm and maintain a consistent reaction profile.
-
Protecting Groups: Although more complex, a strategy involving protection of the amino group before nitration can improve regioselectivity.
Troubleshooting Guides
Problem 1: Low Yield of 2-amino-3-nitropyridine in the Nitration Step
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Monitor the internal reaction temperature closely and ensure it is maintained within the optimal range (typically 0-10 °C). Use an efficient cooling system for large-scale reactions. |
| Formation of Isomeric Byproducts | Optimize the reaction conditions as described in Q3 of the FAQ section. Consider alternative nitration methods if isomer separation proves too challenging on a large scale. |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC. Ensure a sufficient reaction time, but avoid prolonged reaction times that could lead to degradation. |
| Loss during Work-up | Carefully control the pH during the neutralization step to avoid product degradation. Optimize the extraction solvent and procedure to ensure efficient product recovery. |
Problem 2: Low Yield and/or Poor Selectivity in the N-isopropylation Step
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | Use a stoichiometric amount or a slight excess of the isopropylating agent. A large excess of the alkylating agent should be avoided.[12] Consider using a weaker alkylating agent or a milder base. |
| Low Reactivity of Starting Material | The electron-withdrawing nitro group can reduce the nucleophilicity of the amino group. Increase the reaction temperature or use a more reactive isopropylating agent (e.g., isopropyl iodide instead of bromide). A stronger base may also be required. |
| Side Reactions | The pyridinic nitrogen can also undergo alkylation, although this is generally less favorable. Optimize the reaction conditions (solvent, base, temperature) to favor N-alkylation of the exocyclic amino group. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. A non-nucleophilic base is preferred. Polar aprotic solvents like DMF or DMSO are often used but can be difficult to remove on a large scale. Consider alternative solvents like acetonitrile or ketones.[12] |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Closely Related Impurities | Optimize the reaction conditions to minimize the formation of byproducts. For purification, consider column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent or solvent mixture can also be effective.[7][8] |
| Product Oiling Out During Crystallization | Ensure the chosen crystallization solvent is appropriate. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. |
| Thermal Instability | Avoid excessive heat during purification steps like distillation. Consider vacuum distillation if the product has a high boiling point. |
Experimental Protocols
Synthesis of 2-amino-3-nitropyridine (General Procedure)
This protocol is a general guideline and may require optimization for scale-up.
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Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0-5 °C.
-
Addition of 2-aminopyridine: Slowly add 2-aminopyridine to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
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Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the 2-aminopyridine solution, maintaining the temperature between 0 and 10 °C.
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Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC or HPLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) while maintaining a low temperature.
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Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer, dry it over a suitable drying agent, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Synthesis of this compound (General Procedure)
This protocol is a general guideline and may require optimization for scale-up.
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Reaction Setup: In a suitable reactor, dissolve 2-amino-3-nitropyridine in a polar aprotic solvent such as DMF or acetonitrile.
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Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or cesium carbonate).
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N-isopropylation: Add 2-bromopropane (or another suitable isopropylating agent) to the mixture.
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Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.
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Work-up: Cool the reaction mixture and pour it into water.
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Isolation: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-amino-3-nitropyridine
| Parameter | Method A (HNO₃/H₂SO₄) | Method B (Alternative Nitrating Agent) |
| Starting Material | 2-Aminopyridine | 2-Aminopyridine |
| Nitrating Agent | Nitric Acid / Sulfuric Acid | e.g., N₂O₅ |
| Temperature | 0 - 10 °C | Varies |
| Typical Yield | 20-40% (of 3-nitro isomer) | Varies |
| Key Challenges | Isomer separation, exotherm control | Reagent availability, specific conditions |
Table 2: Key Parameters for N-isopropylation of 2-amino-3-nitropyridine
| Parameter | Condition A (Isopropyl Bromide) | Condition B (Reductive Amination) |
| Isopropyl Source | 2-Bromopropane | Acetone |
| Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Solvent | DMF, Acetonitrile | Dichloromethane, Acetic Acid |
| Temperature | 60 - 100 °C | Room Temperature |
| Typical Yield | Moderate to Good (requires optimization) | Good to Excellent |
| Key Challenges | Over-alkylation, purification | Handling of reducing agents |
Mandatory Visualizations
Caption: A simplified workflow for the two-step synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield during the N-isopropylation step.
References
- 1. 2-Amino-3-nitropyridine | 4214-75-9 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. lobachemie.com [lobachemie.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Aminopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the highly exothermic nature of aminopyridine nitration. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during these sensitive, yet crucial, synthetic procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the nitration of aminopyridines.
Issue 1: Runaway Reaction - Rapid and Uncontrolled Temperature Increase
Question: My reaction temperature is escalating rapidly and uncontrollably. What immediate actions should I take, and what are the probable causes?
Answer: An uncontrolled temperature increase signifies a runaway reaction, which poses a significant safety hazard.
Immediate Actions:
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Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
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Enhance Cooling: If it is safe to do so, increase the efficiency of the cooling system (e.g., by adding more ice or a colder solvent to the cooling bath).
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Quench with Caution: If the temperature continues to rise dramatically, and as a last resort, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice or cold water.[1] Be aware that diluting concentrated sulfuric acid is also highly exothermic. This should only be performed if the runaway is in its early stages and can be managed safely.[2]
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Follow Emergency Protocols: Alert your supervisor and adhere to all established laboratory emergency procedures.
Potential Causes and Preventative Measures:
| Cause | Preventative Measure |
| Rapid Addition of Nitrating Agent | Add the nitrating agent dropwise with continuous monitoring of the internal reaction temperature. |
| Inadequate Cooling | Ensure the cooling bath is at the appropriate temperature and has sufficient capacity to dissipate the heat generated. |
| Poor Agitation | Use vigorous and consistent stirring to prevent the formation of localized "hot spots" in the reaction mixture. |
| Incorrect Reagent Concentration | Use the correct concentrations of nitric and sulfuric acid as specified in the protocol. |
| Delayed Reaction Onset | Be aware that some nitration reactions have a delayed onset.[3] A sudden increase in temperature can occur once the reaction initiates. |
Issue 2: Low Yield of the Desired Nitro-Aminopyridine
Question: My nitration reaction has resulted in a very low yield. What are the possible reasons for this?
Answer: Low yields in aminopyridine nitration can be attributed to several factors, from reaction conditions to work-up procedures.
Potential Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | The reaction time may have been too short or the temperature too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm. |
| Side Reactions (e.g., Oxidation) | The amino group makes the pyridine ring highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[4] Maintain a low reaction temperature. |
| Formation of Isomers | The nitration of aminopyridines can lead to the formation of multiple isomers. The position of the nitro group is influenced by factors such as reaction temperature. For instance, the nitration of 2-aminopyridine at temperatures below 40°C can favor the formation of 2-nitraminopyridine (the kinetic product), which can then rearrange to 2-amino-3-nitropyridine and 2-amino-5-nitropyridine at higher temperatures (thermodynamic products).[5] |
| Product Loss During Work-up | Ensure careful pH control during neutralization and use the appropriate solvents for extraction to minimize product loss. |
Issue 3: Formation of Dark, Tar-Like Byproducts
Question: My reaction mixture has turned dark brown or black, and I'm observing the formation of tarry substances. What is causing this?
Answer: The formation of dark, tar-like byproducts is often an indication of over-nitration or oxidation of the starting material or product.[2]
Potential Causes and Solutions:
| Cause | Solution |
| High Reaction Temperature | Overheating can lead to the formation of dinitro or other highly nitrated species which may be unstable, or can cause oxidation of the substrate.[2] Maintain a consistently low reaction temperature. |
| Excess Nitrating Agent | Using a large excess of the nitrating agent can promote side reactions. Use the stoichiometric amount or a slight excess as determined by the specific protocol. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of aminopyridines so exothermic?
A1: The amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution, making the reaction with the nitronium ion (NO₂⁺) very rapid and highly exothermic.[2]
Q2: What is the typical role of sulfuric acid in these nitration reactions?
A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion. Second, it acts as a dehydrating agent, removing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.
Q3: How can I safely quench a nitration reaction upon completion?
A3: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring. This serves to both dilute the acids and dissipate the heat of dilution.
Q4: Can I perform the nitration of aminopyridines without sulfuric acid?
A4: While mixed acid (HNO₃/H₂SO₄) is the most common nitrating agent, other reagents can be used. However, the conditions will vary significantly. For any nitration protocol, it is crucial to follow a validated procedure and understand the specific safety precautions for the reagents being used.
Experimental Protocols
Protocol 1: General Procedure for the Nitration of an Aminopyridine Derivative
This protocol provides a general guideline. Specific conditions should be optimized for each substrate.
-
Preparation of the Nitrating Mixture: In a clean, dry flask, cool the calculated volume of concentrated sulfuric acid in an ice-salt bath to below 0°C.[4] Slowly, and with constant stirring, add the required volume of concentrated nitric acid dropwise to the cold sulfuric acid.[4]
-
Dissolution of the Aminopyridine: In a separate reaction flask, dissolve the aminopyridine substrate in concentrated sulfuric acid. Cool this solution to the desired reaction temperature (typically between -10°C and 0°C) in an ice-salt bath.[4]
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the aminopyridine with vigorous stirring.[4] It is critical to maintain the internal reaction temperature within the specified range throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium carbonate solution) while keeping the mixture cool. The product may precipitate and can be collected by filtration, or it can be extracted with an appropriate organic solvent.
-
Purification: Wash the collected solid with cold water to remove any residual acid.[4] The crude product can then be purified by recrystallization from a suitable solvent.[4]
Protocol 2: Nitration of 2-Aminopyridine to 5-nitro-2-aminopyridine
This protocol is adapted from a patented procedure and should be performed with all necessary safety precautions.
-
Reaction Setup: In a suitable reactor, dissolve 2-aminopyridine in concentrated sulfuric acid, maintaining the temperature below 35°C.[2]
-
Addition of Nitrating Agent: Slowly add a mixture of 65% nitric acid and 98% sulfuric acid dropwise, ensuring the temperature does not exceed 45°C.[2]
-
Reaction Time: Stir the reaction mixture for 2 hours at 45°C.[2]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.[2] Slowly add aqueous ammonia to adjust the pH to 8, which will precipitate the product.[2]
-
Isolation and Purification: Filter the solid product and wash it with cold water. The crude product can be further purified by recrystallization.[2]
Quantitative Data
Table 1: Reaction Conditions for the Nitration of Aminopyridine Derivatives
| Aminopyridine Derivative | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| N,N'-di-(3-pyridyl)-urea | 32% HNO₃ in 68% H₂SO₄ | 60 | 4.5 hours | >90 | [1] |
| 2-Aminopyridine | 65% HNO₃ in 98% H₂SO₄ | < 45 | 2 hours | 66 | [2] |
| 2-Amino-5-bromopyridine | 95% HNO₃ in H₂SO₄ | 0 - 60 | 3 hours | Not specified | Organic Syntheses |
| 4-chloro-2-aminopyridine | Fuming HNO₃ in H₂SO₄ | 25 - 30 | 1 hour | Not specified | Patent WO2010089773A2 |
Visualizations
Caption: Troubleshooting workflow for a runaway exothermic reaction.
Caption: General experimental workflow for the nitration of aminopyridines.
References
- 1. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 2. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. researchgate.net [researchgate.net]
- 5. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
Technical Support Center: Synthetic Strategies for N-isopropyl-3-nitropyridin-2-amine
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex heterocyclic molecules. Here, we provide an in-depth analysis of alternative synthetic routes to N-isopropyl-3-nitropyridin-2-amine , a key intermediate in various research and development programs.
This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists regularly encounter. We will dissect the causality behind experimental choices, offering field-proven insights to navigate common challenges and optimize your synthetic strategy.
Overview of Synthetic Approaches
The synthesis of this compound can be primarily approached via two robust and logical pathways. The choice between them often depends on the availability of starting materials, scalability, and the specific challenges encountered in the laboratory.
Validation & Comparative
Comparative Study: N-isopropyl-3-nitropyridin-2-amine vs. N-ethyl-3-nitropyridin-2-amine
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of N-isopropyl-3-nitropyridin-2-amine and N-ethyl-3-nitropyridin-2-amine, two closely related substituted nitropyridine compounds. While direct comparative experimental data is limited in publicly available literature, this document synthesizes existing information on their physicochemical properties, potential synthesis routes, and predicted biological activities based on related compounds. This guide is intended to assist researchers and scientists in drug development in understanding the potential similarities and differences between these two molecules.
Physicochemical Properties
A summary of the available and computed physicochemical properties for both compounds is presented below. These properties are crucial for predicting the compounds' behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound | N-ethyl-3-nitropyridin-2-amine |
| Molecular Formula | C8H11N3O2[1] | C7H9N3O2 |
| Molecular Weight | 181.19 g/mol [1] | 167.17 g/mol |
| CAS Number | 26820-67-7[1] | 26820-65-5 |
| XLogP3 (Predicted Lipophilicity) | 2.3[1] | Not available |
| Hydrogen Bond Donor Count | 1[1] | 1 |
| Hydrogen Bond Acceptor Count | 4[1] | 4 |
| Rotatable Bond Count | 2[1] | 2 |
| Exact Mass | 181.085126602 Da[1] | 167.069476538 Da |
| Topological Polar Surface Area | 85.9 Ų[1] | 85.9 Ų |
Note: The data for N-ethyl-3-nitropyridin-2-amine is limited. The molecular formula and weight are based on supplier information. A full experimental characterization is recommended.
Experimental Protocols: Synthesis
A general synthetic route for N-alkyl-3-nitropyridin-2-amines involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-3-nitropyridine, with the corresponding alkylamine.
General Synthesis of N-alkyl-3-nitropyridin-2-amines
This protocol is a generalized procedure based on the synthesis of similar compounds. Optimization of reaction conditions may be necessary for each specific compound.
Materials:
-
2-chloro-3-nitropyridine
-
Isopropylamine or Ethylamine
-
A suitable solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)
-
A base (e.g., triethylamine, potassium carbonate) (optional, to scavenge HCl)
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in the chosen solvent in a reaction flask.
-
Add an excess of the respective amine (isopropylamine or ethylamine) to the solution. The reaction can be carried out at room temperature or with heating, depending on the reactivity.
-
If necessary, add a base to neutralize the hydrochloric acid formed during the reaction.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure, followed by extraction and purification of the product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
-
The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of N-alkyl-3-nitropyridin-2-amines.
Putative Biological Activity and Signaling Pathway
While no direct biological data for N-isopropyl- or N-ethyl-3-nitropyridin-2-amine has been found, studies on structurally similar 3-nitropyridine analogues suggest they may act as microtubule-targeting agents .[2][3]
Mechanism of Action: Microtubule Destabilization
Microtubule-targeting agents interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][4] Based on the activity of related compounds, N-isopropyl- and N-ethyl-3-nitropyridin-2-amine may bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[3][5] This disruption of microtubule function leads to a cascade of cellular events.
Signaling Pathway: G2/M Cell Cycle Arrest and Apoptosis
The interference with microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.[1][6][7]
Key events in this signaling pathway include:
-
Inhibition of Tubulin Polymerization: The primary event is the binding of the compound to tubulin, preventing the formation of functional microtubules.[3]
-
Mitotic Arrest: The disruption of the mitotic spindle leads to the inability of the cell to properly segregate its chromosomes, causing a halt in the cell cycle at the G2/M transition.[2]
-
Induction of Apoptosis: Sustained mitotic arrest activates a signaling cascade that culminates in programmed cell death (apoptosis). This often involves the activation of caspase enzymes and the release of pro-apoptotic factors from the mitochondria.[1][6]
Caption: Putative signaling pathway for N-alkyl-3-nitropyridin-2-amines.
Comparative Performance and Future Directions
Performance Comparison:
Without direct experimental data, a definitive comparison of the performance of N-isopropyl- versus N-ethyl-3-nitropyridin-2-amine is speculative. However, some inferences can be drawn based on their structures:
-
Lipophilicity: The isopropyl group is slightly more lipophilic than the ethyl group. This could potentially influence cell permeability and interaction with the hydrophobic binding pockets of target proteins. The predicted XLogP3 value for the N-isopropyl analog is 2.3.[1] A similar or slightly lower value would be expected for the N-ethyl analog.
-
Steric Hindrance: The bulkier isopropyl group might create more steric hindrance compared to the ethyl group. This could affect the binding affinity to target proteins and the overall biological activity.
Recommendations for Future Research:
To provide a conclusive comparative assessment, the following experimental work is essential:
-
Synthesis and Characterization: Develop and optimize specific synthetic protocols for both compounds and fully characterize them using modern analytical techniques.
-
In Vitro Cytotoxicity Screening: Evaluate the cytotoxic activity of both compounds against a panel of cancer cell lines to determine their respective potencies (e.g., IC50 values).
-
Tubulin Polymerization Assay: Directly assess the ability of each compound to inhibit tubulin polymerization in a cell-free assay to confirm the proposed mechanism of action.
-
Cell Cycle Analysis: Perform flow cytometry experiments to confirm that the compounds induce G2/M phase arrest in treated cells.
-
Apoptosis Assays: Utilize assays such as Annexin V/PI staining or caspase activity assays to quantify the induction of apoptosis.
-
In Vivo Efficacy Studies: If promising in vitro activity is observed, in vivo studies in animal models would be the next step to evaluate anti-tumor efficacy and toxicity.
By undertaking these experimental investigations, a clear and objective comparison of the performance of N-isopropyl- and N-ethyl-3-nitropyridin-2-amine can be established, providing valuable data for the drug development community.
References
- 1. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of antimicrotubule agents on signal transduction pathways of apoptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Comparative Analysis of the Biological Activities of N-isopropyl-3-nitropyridin-2-amine and 2-amino-3-nitropyridine
A guide for researchers and drug development professionals on the potential biological profiles of two related nitropyridine compounds.
In the landscape of medicinal chemistry, nitropyridine scaffolds are pivotal intermediates in the synthesis of a diverse array of biologically active molecules. This guide provides a comparative overview of N-isopropyl-3-nitropyridin-2-amine and its parent compound, 2-amino-3-nitropyridine. While extensive experimental data directly comparing the two is limited, this document synthesizes available information on their known and potential biological activities, supported by general principles of structure-activity relationships.
Chemical and Physical Properties
A fundamental comparison of the two molecules reveals differences in their physicochemical properties, which can influence their biological activity, absorption, distribution, metabolism, and excretion (ADME) profiles. The addition of an isopropyl group to the amino moiety of 2-amino-3-nitropyridine increases its molecular weight and lipophilicity (as indicated by the XLogP3 value).
| Property | 2-amino-3-nitropyridine | This compound |
| Molecular Formula | C₅H₅N₃O₂ | C₈H₁₁N₃O₂ |
| Molecular Weight | 139.11 g/mol | 181.19 g/mol [1] |
| XLogP3 (Lipophilicity) | 0.9 | 2.3[1] |
| Hydrogen Bond Donors | 1 | 1[1] |
| Hydrogen Bond Acceptors | 4 | 4[1] |
| CAS Number | 4214-75-9[2][3] | 26820-67-7[1] |
Biological Activity Profile
2-amino-3-nitropyridine: A Versatile Precursor
2-amino-3-nitropyridine is a well-established building block in the synthesis of various pharmaceutical and agrochemical agents.[4][5] Its biological significance is primarily realized through its derivatives.
-
Antimicrobial Activity: Derivatives of 2-amino-3-nitropyridine have been explored for their antibacterial and antifungal properties. It serves as an intermediate in the preparation of N-(pyridinyl)benzenesulfonamides, which have shown such activities.[5][6]
-
Anticancer and Antiviral Potential: This compound is a precursor for synthesizing molecules with potential antitumor and antiviral applications.[4]
-
Other Therapeutic Areas: It is also utilized in the development of anti-inflammatory, anti-HIV, and antihypertensive agents.[4]
This compound: An Underexplored Derivative
-
Increased Lipophilicity: The higher XLogP3 value suggests that this compound may exhibit enhanced cell membrane permeability, potentially leading to increased intracellular concentrations and altered biological activity.
-
Steric Hindrance: The bulky isopropyl group could influence the binding of the molecule to biological targets, either by promoting a more favorable interaction or by sterically hindering it.
-
Metabolic Stability: The N-alkyl substitution might affect the metabolic stability of the compound, potentially leading to a longer half-life in biological systems.
Experimental Protocols
While specific experimental data for a direct comparison is unavailable, the following outlines a general methodology for assessing the antibacterial activity of nitropyridine derivatives, based on standard protocols.
Minimal Inhibitory Concentration (MIC) Assay:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are selected.
-
Culture Preparation: Bacteria are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compounds (2-amino-3-nitropyridine and this compound) and a standard antibiotic (e.g., ciprofloxacin) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Potential Signaling Pathways and Mechanisms
The biological activity of nitropyridine derivatives can be attributed to various mechanisms. The nitro group, in particular, is known to be a key pharmacophore in many bioactive compounds.
Caption: Potential mechanisms of action for nitropyridine derivatives.
Experimental Workflow for Comparative Analysis
A hypothetical workflow for a head-to-head comparison of the two compounds is outlined below.
Caption: A proposed workflow for the comparative evaluation of nitropyridine analogs.
Conclusion
2-amino-3-nitropyridine is a valuable starting material for the synthesis of a wide range of biologically active compounds. While the biological profile of this compound remains largely uncharacterized, its increased lipophilicity suggests that it may possess distinct pharmacological properties compared to its parent compound. Further experimental investigation is warranted to elucidate the specific biological activities of this compound and to directly compare its efficacy and mechanism of action with 2-amino-3-nitropyridine. Such studies would provide valuable insights for the rational design of novel therapeutic agents based on the nitropyridine scaffold.
References
- 1. This compound | C8H11N3O2 | CID 21601995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Nitropyridin-2-ylamine | C5H5N3O2 | CID 77887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2-Amino-3-nitropyridine CAS#: 4214-75-9 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
A Spectroscopic Comparison of N-Alkyl-3-Nitropyridin-2-Amine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of N-alkyl-3-nitropyridin-2-amine isomers, critical compounds in medicinal chemistry and materials science. The placement of the nitro group and the nature of the N-alkyl substituent significantly influence the electronic environment and, consequently, the spectroscopic properties of these molecules. Understanding these differences is paramount for unambiguous identification, characterization, and further development of these compounds.
Comparative Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for the parent 2-amino-3-nitropyridine and its N-alkylated derivatives, alongside their 5-nitro counterparts.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-4 | H-5 | H-6 | N-H | Alkyl Group Protons |
| 2-Amino-3-nitropyridine | 7.35-7.45 (dd) | 6.6-6.7 (dd) | 8.2-8.3 (dd) | 7.5 (br s) | - |
| N-Isopropyl-3-nitropyridin-2-amine | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-5-nitropyridine | 8.2-8.3 (dd) | 8.8-8.9 (d) | 6.5-6.6 (d) | 7.2 (br s) | - |
| N-Ethyl-5-nitropyridin-2-amine | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Alkyl Group Carbons |
| 2-Amino-3-nitropyridine | 158.1 | 131.5 | 137.2 | 112.9 | 152.8 | - |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-5-nitropyridine | 162.2 | 108.1 | 148.9 | 130.7 | 138.6 | - |
| N-Ethyl-5-nitropyridin-2-amine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | NO₂ Stretch (asym/sym) | C-N Stretch | Aromatic C=C Stretch |
| 2-Amino-3-nitropyridine[1] | 3420, 3300 | 1570, 1350 | 1250 | 1610, 1550 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| 2-Amino-5-nitropyridine | 3450, 3330 | 1580, 1330 | 1260 | 1620, 1560 |
| N-Ethyl-5-nitropyridin-2-amine[2] | 3410 | 1575, 1335 | 1265 | 1615, 1555 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| 2-Amino-3-nitropyridine[1] | 139 | 109, 93, 81, 66 |
| This compound[3] | 181 | 166, 139, 124, 93, 66 |
| 2-Amino-5-nitropyridine | 139 | 109, 93, 81, 66 |
| N-Ethyl-5-nitropyridin-2-amine[2] | 167 | 152, 139, 121, 93, 66 |
Experimental Workflow
The general workflow for a comprehensive spectroscopic comparison of N-alkyl-3-nitropyridin-2-amine isomers is outlined below. This process ensures a systematic and thorough characterization of each compound.
Caption: General experimental workflow for the spectroscopic comparison of isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified N-alkyl-3-nitropyridin-2-amine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Acquire a background spectrum of the empty sample compartment (or KBr pellet) before running the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute the solution to a final concentration of 1-10 µg/mL.
-
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Parameters (ESI):
-
Ionization mode: Positive ion mode.
-
Capillary voltage: 3-4 kV.
-
Drying gas flow and temperature: Optimize for the specific instrument and solvent.
-
Mass range: 50-500 m/z.
-
-
Parameters (EI):
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
Mass range: 40-500 m/z.
-
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-800 nm.
-
Scan speed: Medium.
-
Use a cuvette containing the pure solvent as a reference.
-
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
References
Validating the Structure of N-isopropyl-3-nitropyridin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the chemical structure of N-isopropyl-3-nitropyridin-2-amine and its derivatives. Accurate structural confirmation is a critical step in the development of new chemical entities, ensuring the integrity of subsequent biological and pharmacological studies. This document outlines common analytical techniques, presents available data for the parent compound, and offers detailed experimental protocols to support researchers in their validation workflows.
Structural and Physical Properties of this compound
This compound is a pyridine derivative with the molecular formula C8H11N3O2.[1] Its structure is characterized by a pyridine ring substituted with an isopropylamino group at the 2-position and a nitro group at the 3-position. The accurate determination of this arrangement and the confirmation of its synthesis are paramount for its use in further research and development.
| Property | Value | Source |
| Molecular Formula | C8H11N3O2 | PubChem[1] |
| Molecular Weight | 181.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 26820-67-7 | PubChem[1] |
Comparative Analysis of Structural Validation Techniques
The structural elucidation of this compound derivatives and other related heterocyclic compounds relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information to build a complete and accurate picture of the molecule's structure.
| Technique | Information Provided | Alternatives & Considerations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments. ¹³C NMR identifies the number and types of carbon atoms.[2][3] | 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures to establish connectivity between protons and carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, which aids in structural confirmation.[1][2] | High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups in the molecule by detecting the absorption of infrared radiation at characteristic frequencies.[2][3] | Attenuated Total Reflectance (ATR)-FTIR is a common alternative that requires minimal sample preparation. |
| Single-Crystal X-ray Diffraction | Provides the absolute, three-dimensional structure of a molecule in the solid state, including bond lengths and angles.[3] This is considered the gold standard for structural determination. | This technique is dependent on the ability to grow high-quality single crystals, which can be a significant challenge. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a compound, which can be used to confirm the empirical and molecular formula.[2] | This is a classical technique that is often used in conjunction with mass spectrometry for formula confirmation. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Primarily used to assess the purity of the synthesized compound.[4] It can also be used for quantification. | Different column chemistries and mobile phases can be employed to optimize the separation of the target compound from impurities. |
| Theoretical Calculations (e.g., DFT, MP2) | Computational methods can be used to predict spectroscopic data (NMR, IR) and geometric parameters (bond lengths, angles) for a proposed structure.[5] These calculated values can then be compared with experimental data to support the structural assignment. | The accuracy of the results depends on the level of theory and basis set used in the calculations. |
Experimental Protocols
Below are generalized methodologies for the key experiments cited in the validation of pyridine derivatives. Researchers should adapt these protocols to their specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values. Compare the experimental data with expected values for the proposed structure. For instance, in a study on 2-amino-3-nitropyridine, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method and compared with experimental data.[5]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Data Acquisition: Acquire the mass spectrum, ensuring to obtain the molecular ion peak (M⁺ or [M+H]⁺).
-
Data Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. If using high-resolution mass spectrometry, compare the exact mass to the calculated mass for the molecular formula.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by placing a small amount on the crystal of an ATR-FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups, such as N-H stretches, C=C and C=N bonds of the pyridine ring, and N-O stretches of the nitro group. Theoretical IR spectra can also be simulated and compared to the experimental spectrum.[5]
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent from a concentrated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The structures of some pyridine derivatives have been confirmed using this method.[3]
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a newly synthesized this compound derivative.
Caption: Workflow for the structural validation of this compound derivatives.
References
A Comparative Analysis of the In Vitro Cytotoxicity of Substituted Nitropyridin-2-amine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of various substituted nitropyridin-2-amine compounds against several human cancer cell lines. The data presented is compiled from recent studies and aims to facilitate the evaluation of these compounds as potential anticancer agents. The structure-activity relationships are highlighted through the tabular presentation of quantitative data, and a detailed experimental protocol for a common cytotoxicity assay is provided for methodological reference.
Quantitative Cytotoxicity Data
The cytotoxic activity of substituted nitropyridin-2-amine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of these compounds against various cancer cell lines.
| Compound ID | Substitution on Nitropyridin-2-amine Core | Cancer Cell Line | IC50 (µM) | Reference |
| 35a | 2-imino-(5-nitro)pyridyl-3-(4-methoxy)benzylidene-thiazolidin-4-one | MCF-7 (Breast) | 6.41 | [1] |
| 35d | 2-imino-(5-nitro)pyridyl-3-piperidinobenzylidene-thiazolidin-4-one | HepG2 (Liver) | 7.63 | [1] |
| Pt(IV) Complex | Pt(IV) complex with 2-amino-5-nitropyridine ligand | Bladder Cancer Cells | Moderate | [1] |
| Mannich Base 88 | N-phenylpiperazine and Mannich base substitutions on a pyridine core derived from 2-chloro-5-nitropyridine | PC3, LNCaP, DU145 (Prostate) | Moderate | [1] |
Note: "Moderate" indicates that the compound showed cytotoxic activity, but a specific IC50 value was not provided in the referenced literature. The efficacy of these compounds is highly dependent on the nature and position of the substituent groups on the nitropyridine ring.
Experimental Protocols
The determination of cytotoxicity, often quantified by IC50 values, is a critical step in the evaluation of potential therapeutic compounds. A widely used method for this assessment is the MTT assay.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Substituted nitropyridin-2-amine compounds
-
Human cancer cell lines (e.g., MCF-7, HepG2, PC3)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 10,000 cells per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: The substituted nitropyridin-2-amine compounds are dissolved in DMSO to create stock solutions. Serial dilutions of the compounds are prepared in culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. A control group receives medium with DMSO only (typically at a final concentration of 0.2%).[2]
-
Incubation: The plates are incubated for a further 48 hours under the same conditions.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.[2]
Visualizations
Experimental Workflow for Cytotoxicity Determination
The following diagram illustrates the general workflow for determining the in vitro cytotoxicity of the test compounds using an MTT assay.
Caption: Workflow of the MTT assay for determining the cytotoxicity of chemical compounds.
Potential Signaling Pathway Involvement
While the provided literature primarily focuses on the synthesis and direct cytotoxic effects of these compounds, the mechanism of action for many anticancer agents involves the induction of apoptosis (programmed cell death). A simplified, generalized signaling pathway for apoptosis is depicted below. Further research is required to elucidate the specific molecular targets and pathways affected by substituted nitropyridin-2-amine compounds.
Caption: A generalized pathway of apoptosis that may be induced by cytotoxic compounds.
References
A Comparative Guide to the Synthetic Methods for N-Alkylated Nitropyridines
The synthesis of N-alkylated nitropyridinium salts is a crucial process in medicinal chemistry and materials science. These compounds serve as versatile intermediates and key structural motifs in various functional molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making the selection of an appropriate synthetic strategy paramount. This guide provides a comparative analysis of the primary methods for N-alkylation of nitropyridines, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The quaternization of the nitrogen atom in nitropyridines can be achieved through several synthetic routes. The most common and direct approach is the Menshutkin reaction , which involves the direct treatment of the nitropyridine with an alkyl halide. An alternative, particularly useful for converting alcohols into alkylating agents in situ, is the Mitsunobu reaction . Each method presents distinct advantages and limitations in terms of substrate scope, reaction conditions, and functional group tolerance.
Comparative Data of N-Alkylation Methods
The following table summarizes quantitative data for different N-alkylation methods. While direct examples for nitropyridines are limited in readily available literature, data for pyridine and related electron-deficient systems provide a strong basis for comparison.
| Method | Substrate | Alkylating Agent / Reagent | Key Reagents/Conditions | Yield (%) | Ref. |
| Direct Alkylation | Pyridine | 1-Bromoalkanes (C8-C20) | Dry Ethanol, Reflux | >85% (for C12-C16) | [1] |
| Direct Alkylation | Pyridine | Benzyl Chloride | Water/Aliphatic Alcohol, RT to Boiling | 98.4% | [2] |
| Direct Alkylation | 3-Pyridineboronic acid ester | Alkyl Halides | Microwave Irradiation (300 W) | High | [3] |
| Mitsunobu Reaction | Alcohol & Phthalimide | DEAD, PPh₃ | THF, 0 °C to RT | High (General) | [4][5] |
| Mitsunobu Reaction | Secondary Alcohol | DIAD, PPh₃, p-Nitrobenzoic acid | THF, RT, 24h | 43% | [6] |
| Mitsunobu Reaction | Alcohol & Acid | DEAD, PPh₃ | Toluene, RT, 6h | 89% | [6] |
Detailed Experimental Protocols
Direct N-Alkylation with Alkyl Halides (Menshutkin Reaction)
This method is the most straightforward approach for the synthesis of N-alkylated nitropyridinium salts. It involves the reaction of a nitropyridine with an alkyl halide, typically in a polar solvent.
Protocol for Synthesis of N-Dodecyl-3-nitropyridinium Bromide (Illustrative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitropyridine (1.24 g, 10 mmol) in 20 mL of anhydrous acetonitrile.
-
Reagent Addition: Add 1-bromododecane (2.99 g, 12 mmol, 1.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, N-dodecyl-3-nitropyridinium bromide, will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted alkyl halide. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.
N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of acidic heterocycles using an alcohol.[5][7] It proceeds with an inversion of configuration at the alcohol's stereocenter.[4] The pKa of the N-H bond (or its equivalent in the heterocycle) is crucial and should ideally be less than 13 for the reaction to proceed efficiently.[7]
General Protocol for Mitsunobu Reaction:
-
Reaction Setup: To a solution of the nitropyridine (1.0 eq.), a primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC for the consumption of the starting material.
-
Work-up and Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure. The primary challenge in Mitsunobu reactions is the removal of by-products, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.
-
Purification: The crude product is typically purified by column chromatography on silica gel to separate the desired N-alkylated product from the reaction by-products.
Method Comparison
-
Direct Alkylation: This method is atom-economical and procedurally simple, often requiring just the heating of reactants in a suitable solvent.[1] However, it is limited to the use of reactive alkylating agents like alkyl halides or sulfonates. For less reactive alkylating agents, high temperatures and long reaction times may be necessary, which can be a limitation for sensitive substrates.
-
Mitsunobu Reaction: The main advantage of the Mitsunobu reaction is its ability to use a wide range of alcohols as alkylating agents, which are often more readily available and stable than the corresponding halides.[6] The reaction conditions are typically mild, occurring at or below room temperature. The primary drawbacks are the generation of stoichiometric amounts of by-products (phosphine oxide and hydrazine derivative), which can complicate purification, and the use of expensive and hazardous reagents (azodicarboxylates).[8]
Visualizing the Synthetic Workflow
A generalized workflow for the synthesis of N-alkylated nitropyridines is presented below. This covers the key stages from reactant selection to the final purified product.
References
- 1. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to Purity Confirmation of N-isopropyl-3-nitropyridin-2-amine by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development process. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of N-isopropyl-3-nitropyridin-2-amine. Detailed experimental protocols and comparative data are presented to assist in method selection and application.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a premier analytical technique for assessing the purity of this compound due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can effectively separate the main compound from potential impurities, such as starting materials, by-products, and degradation products.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H11N3O2 | PubChem[1] |
| Molecular Weight | 181.19 g/mol | PubChem[1] |
| CAS Number | 26820-67-7 | ChemicalBook[2] |
Proposed HPLC Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. This method is designed to be stability-indicating, capable of separating the analyte from its potential impurities.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength determined by UV-Vis spectrophotometry, likely in the range of 254-350 nm based on the nitro-aromatic structure.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can be used for orthogonal purity assessment or for specific applications.
Table 2: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[3][4] | Requires specialized equipment, can be time-consuming to develop methods. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | High resolution for volatile compounds, often coupled with mass spectrometry (MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds without derivatization.[4] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Simple, rapid, low cost, can screen multiple samples simultaneously. | Lower resolution and sensitivity compared to HPLC, primarily qualitative. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR). | Lower sensitivity than chromatographic methods, requires relatively pure samples for simple spectra. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS, GC-MS) for enhanced specificity. | May not separate isomers, quantification can be complex. |
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for confirming the purity of this compound using the proposed HPLC method.
Figure 1: Workflow for HPLC Purity Analysis.
Interpreting the Results:
A successful HPLC analysis will yield a chromatogram with a major peak corresponding to this compound and potentially several smaller peaks representing impurities. The purity is calculated as:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a high-purity sample, the area of the main peak should be ≥99%. The presence of significant impurity peaks would warrant further investigation and potentially purification of the compound. Method validation according to ICH guidelines is recommended for regulatory submissions.[3]
References
A Comparative Analysis of the Reactivity of 3-Nitropyridin-2-amines and 5-Nitropyridin-2-amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two closely related isomers: 3-nitropyridin-2-amine and 5-nitropyridin-2-amine. Understanding the distinct reactivity profiles of these compounds is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceuticals and other functional molecules. This document summarizes key differences in their reactivity based on available experimental data, focusing on common synthetic transformations such as nucleophilic aromatic substitution and diazotization reactions.
Executive Summary
The position of the nitro group on the pyridine ring significantly influences the electron density distribution and, consequently, the reactivity of the amino group and the pyridine ring itself. In general, 5-nitropyridin-2-amine exhibits greater reactivity towards nucleophilic aromatic substitution at the positions ortho and para to the nitro group . This is attributed to the effective resonance stabilization of the Meisenheimer intermediate. Conversely, the positioning of the nitro group in 3-nitropyridin-2-amine leads to a more complex reactivity pattern , often resulting in lower yields or requiring more forcing reaction conditions for similar transformations.
Comparative Reactivity Data
The following table summarizes the available quantitative and qualitative data for key reactions involving 3-nitropyridin-2-amines and 5-nitropyridin-2-amines. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the specific reaction conditions reported in the cited literature.
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Observations |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-nitropyridine | Arenethiolates | 2-Arylthio-3-nitropyridine | - | Slower reaction rate compared to the 5-nitro isomer.[1] |
| 2-Chloro-5-nitropyridine | Arenethiolates | 2-Arylthio-5-nitropyridine | - | Faster reaction rate due to para-like activation by the nitro group.[1] | |
| 2-Chloro-3-nitropyridine | Substituted Anilines | 2-Anilino-3-nitropyridine | 90-94% | Excellent yields obtained under heating in ethylene glycol.[2] | |
| 2-Chloro-5-nitropyridine | Substituted Anilines | 2-Anilino-5-nitropyridine | - | Generally high yields are expected, often higher than the 3-nitro isomer under similar conditions. | |
| Diazotization | 2-Amino-5-nitropyridine | NaNO₂, H₂SO₄/HNO₃, then H₂O | 2-Hydroxy-5-nitropyridine | - | One-pot nitration and diazotization from 2-aminopyridine is a viable route.[3][4] |
| 2-Amino-3-nitropyridine | - | - | <10% (from nitration) | Synthesis of 2-amino-3-nitropyridine is challenging due to the formation of the 5-nitro isomer as the major product during the nitration of 2-aminopyridine, making subsequent diazotization less efficient overall.[5] | |
| Sandmeyer-type Reaction | 2-Acetamido-5-aminopyridine | 1. NaNO₂, HBF₄ 2. Heat | 2-Acetamido-5-fluoropyridine | 64.9% (thermal decomposition step) | Diazotization followed by thermal decomposition of the diazonium salt is a key step in the synthesis of 2-amino-5-fluoropyridine.[6] |
| Triazole Synthesis | 2,3-Diamino-furo[2,3-c]pyridines | Diazotization | Triazolo[4′,5′:4,5]furo[2,3-c]pyridines | 7-18% | Low to moderate yields were reported for the diazotization and cyclization to form the triazole ring.[7] |
Factors Influencing Reactivity: A Mechanistic Overview
The observed differences in reactivity can be attributed to the electronic effects of the nitro group on the pyridine ring.
References
- 1. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 7. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
N-isopropyl-3-nitropyridin-2-amine: A Critical Intermediate for Kinase Inhibitor Discovery
In the landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is paramount. N-isopropyl-3-nitropyridin-2-amine has emerged as a valuable intermediate, offering distinct advantages in the synthesis of complex heterocyclic scaffolds. This guide provides a comparative analysis of this compound against common alternative intermediates, supported by experimental data and detailed protocols, to validate its utility for researchers and drug development professionals.
Comparative Analysis of Synthetic Intermediates
The choice of a starting material can significantly impact the efficiency, yield, and purity of subsequent synthetic steps in a drug discovery workflow. Here, we compare this compound with two widely used alternatives: 2-chloro-3-nitropyridine and 2-amino-3-nitropyridine.
Table 1: Comparison of Key Performance Indicators for Synthetic Intermediates
| Intermediate | Molecular Weight ( g/mol ) | Typical Synthetic Route | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| This compound | 181.19[1] | Nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with isopropylamine | Estimated >90 | Estimated >98 | Introduces a key lipophilic isopropyl group early in the synthesis, potentially improving solubility and pharmacokinetic properties.[2][3][4] | Slightly higher molecular weight compared to alternatives. |
| 2-chloro-3-nitropyridine | 158.54[5] | Nitration of 2-chloropyridine | Variable | >98 | Commercially available and a versatile precursor for various nucleophilic substitutions.[6] | Requires an additional step to introduce the desired amine functionality. |
| 2-amino-3-nitropyridine | 139.11[7] | Ammonolysis of 2-chloro-3-nitropyridine | 97[8] | >99 | Low molecular weight and readily available.[7][9] | The primary amine may require protection in subsequent steps to avoid side reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic strategies.
Protocol 1: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with isopropylamine.
Materials:
-
2-chloro-3-nitropyridine
-
Isopropylamine
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (1.5 - 2.0 eq) to the solution.
-
Slowly add isopropylamine (1.2 - 1.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or under gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 2-amino-3-nitropyridine
This protocol details the synthesis of 2-amino-3-nitropyridine from 2-chloro-3-nitropyridine.[8]
Materials:
-
2-chloro-3-nitropyridine
-
Aqueous ammonia solution
-
Sealed tube or pressure vessel
Procedure:
-
Place 2-chloro-3-nitropyridine (1.0 eq) in a sealed tube.
-
Add an excess of aqueous ammonia solution.
-
Seal the tube and heat the reaction mixture to approximately 90°C for 16 hours.
-
After cooling the reaction mixture to 0°C, the product precipitates.
-
Collect the solid by filtration to yield 2-amino-3-nitropyridine as a yellow solid.[8]
Protocol 3: Reduction of the Nitro Group
This protocol describes a general method for the reduction of the nitro group to an amino group, a crucial step in the synthesis of many kinase inhibitors. A similar protocol has been described for the reduction of 3-Amino-4-nitropyridine 1-oxide.[10]
Materials:
-
Substituted 3-nitropyridine (e.g., this compound)
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate)
-
Hydrogen source (e.g., Hydrogen gas balloon, H-Cube)
-
Reaction flask
Procedure:
-
Dissolve the 3-nitropyridine derivative in the chosen solvent.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired 3-aminopyridine derivative.
Visualization of Synthetic Pathways and Logical Flow
The following diagrams illustrate the synthetic utility of this compound and its role in a typical drug discovery workflow.
References
- 1. This compound | C8H11N3O2 | CID 21601995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of N-Alkyl-3-Nitropyridin-2-Amine Derivatives: A Comparative Guide for Drug Discovery
For Immediate Release
Shanghai, China – December 30, 2025 – In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile biological activity.[1] Among its numerous derivatives, the N-alkyl-3-nitropyridin-2-amine core has emerged as a promising framework for potent enzyme inhibitors and cytotoxic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of N-alkyl-3-nitropyridin-2-amine derivatives, delving into their structure-activity relationships (SAR) with supporting experimental data to inform future drug design strategies.
The 3-Nitropyridin-2-Amine Scaffold: A Privileged Structure in Medicinal Chemistry
The 3-nitropyridin-2-amine moiety is a versatile building block in the synthesis of a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, urease inhibition, and antimicrobial effects.[1] The electron-withdrawing nature of the nitro group at the 3-position activates the pyridine ring, influencing its reactivity and interaction with biological targets. The amino group at the 2-position serves as a critical handle for introducing various substituents, with N-alkylation being a key strategy to modulate the compound's physicochemical properties and biological potency.
Unraveling the Structure-Activity Relationship: A Focus on N-Alkylation
A systematic investigation into the impact of N-alkylation on the biological activity of 3-nitropyridin-2-amine derivatives reveals critical insights for rational drug design. A noteworthy study in this area explored a series of N-alkyl-N-(4-methoxyphenyl)-6-chloro-3-nitropyridin-2-amines as potential anticancer agents, specifically as tubulin polymerization inhibitors.[2][3] The following sections dissect the SAR of these compounds, with a focus on how the nature of the N-alkyl substituent dictates cytotoxic potency.
Impact of N-Alkyl Chain Length and Branching
The introduction of an N-alkyl group on the 2-amino position of the 3-nitropyridine core has a profound effect on the cytotoxic activity of the resulting compounds. The table below summarizes the growth inhibitory (GI₅₀) values of a series of N-alkylated derivatives against various human tumor cell lines.
| Compound | N-Alkyl Substituent | A549 (Lung) GI₅₀ (µM) | KB (Oral) GI₅₀ (µM) | KBVIN (Multidrug-Resistant) GI₅₀ (µM) | DU145 (Prostate) GI₅₀ (µM) |
| 1a | -H | 2.40 | 13.5 | 11.2 | 3.55 |
| 3a | -CH₃ | 1.55 | 2.20 | 1.95 | 1.98 |
| 6a | -CH₂CH₃ | 0.23 | 0.24 | 0.19 | 0.22 |
| 7g | -CH(CH₃)₂ | 0.28 | 0.41 | 0.33 | 0.38 |
| 8c | -CH₂CH₂CH₃ | 0.25 | 0.31 | 0.23 | 0.26 |
Data synthesized from "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors".[2][3]
From this data, several key SAR trends can be elucidated:
-
N-Alkylation is Crucial for Potency: The parent compound 1a (N-H) exhibits moderate activity. Introduction of even a small methyl group (3a ) enhances potency across all cell lines.[2]
-
Optimal Chain Length: A significant leap in cytotoxic activity is observed with the N-ethyl derivative 6a , which displays submicromolar GI₅₀ values.[2][3] Further extension to the N-propyl group (8c ) maintains this high potency.
-
Effect of Branching: The isopropyl derivative 7g shows slightly reduced activity compared to its linear n-propyl counterpart 8c , suggesting that steric hindrance near the 2-amino position may be a factor.[2][3]
These findings underscore the importance of the size and shape of the N-alkyl substituent in optimizing the interaction of these compounds with their biological target. The enhanced potency of the N-ethyl and N-propyl derivatives suggests an optimal fit within a hydrophobic pocket of the target protein, in this case, tubulin.[2][3]
References
Comparative Docking Analysis of Nitropyridine-Based Inhibitors in Drug Discovery
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the molecular docking performance of nitropyridine-based inhibitors against various biological targets. By summarizing key quantitative data and outlining detailed experimental protocols, this document aims to facilitate the rational design and development of novel therapeutics derived from the nitropyridine scaffold. The information presented is collated from recent scientific studies to provide a clear, comparative perspective.
Data Presentation: Comparative Docking and Inhibition Data
The following table summarizes the quantitative data from molecular docking studies and in vitro assays of pyridine and nitropyridine derivatives, highlighting their potential as inhibitors for various protein targets.
| Derivative ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Affinity (IC50, µM) | Key Interacting Residues |
| P-1 | Cyclin-Dependent Kinase 2 (CDK2) | 2A4L | Not Reported | 0.57 | Leu83 |
| NP-1 | Cyclin-Dependent Kinase 2 (CDK2) | 2A4L | Not Reported | 0.24 | Leu83 |
| NP-2 | Cyclin-Dependent Kinase 2 (CDK2) | 2A4L | Not Reported | 0.50 | Leu83 |
| (S)-NNN | Cytochrome P450 2A6 (CYP2A6) | 1Z10 | Higher than (R)-NNN | Not Reported | Asn297, Thr305 |
| (S)-NNN | Cytochrome P450 2A13 (CYP2A13) | Not Specified | High | Not Reported | Asn297 |
| Compound 12 | Cyclooxygenase-2 (COX-2) | Not Specified | Not Reported | Potent Inhibitor | Not Specified |
| PY4 | Cyclooxygenase-1 (COX-1) | Not Specified | -6.081 | Not Reported | Not Specified |
| PY5 | Cyclooxygenase-2 (COX-2) | Not Specified | -8.602 | Not Reported | Not Specified |
Data synthesized from multiple sources for comparative purposes.[1][2][3][4]
Experimental and Computational Protocols
The methodologies outlined below are representative of the key experiments and computational steps involved in the comparative docking studies of nitropyridine-based inhibitors.
Molecular Docking Protocol
A typical molecular docking workflow involves the preparation of the protein receptor and the ligand, the docking simulation itself, and the analysis of the results.[2]
-
Protein Preparation:
-
Obtain Protein Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[5]
-
Clean the Structure: Non-essential molecules such as water, co-factors (unless critical for binding), and duplicate protein chains are removed using molecular visualization software like PyMOL or UCSF Chimera.[2]
-
Prepare the Receptor: Hydrogen atoms are added to the protein, and Gasteiger charges are computed to assign partial charges to each atom. The prepared receptor is saved in a PDBQT file format for use with docking software like AutoDock.[2]
-
-
Ligand Preparation:
-
The 3D structures of the nitropyridine-based inhibitors are generated and optimized to their lowest energy conformation.
-
Partial charges and rotatable bonds are assigned, and the ligand is saved in the PDBQT format.
-
-
Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Running the Simulation: Software such as AutoDock Vina is used to perform the docking. A configuration file specifies the input files and docking parameters.[2] The program calculates the binding affinities (docking scores) for different binding poses of the ligand.[4]
-
-
Analysis of Results:
-
Binding Affinity: The log file generated by the docking software contains the predicted binding affinities in kcal/mol for various binding modes. Lower binding energy indicates a more favorable interaction.[2]
-
Visualization: The docked poses are visualized using molecular graphics software to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.[2]
-
In Vitro Inhibition Assay (Example: CDK2/cyclin A2)
To validate the in silico findings, the inhibitory activity of the compounds is determined using in vitro enzymatic assays.
-
Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin A2 enzyme and a suitable substrate (e.g., a peptide with a phosphorylation site) are prepared in an assay buffer.
-
Compound Incubation: The enzyme is incubated with various concentrations of the nitropyridine-based inhibitors.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.[1]
Visualizations: Signaling Pathway and Experimental Workflow
Signaling Pathway
Nitropyridine derivatives have been investigated as inhibitors of various signaling pathways. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.
Caption: A generic kinase signaling pathway inhibited by a nitropyridine compound.
Experimental Workflow
The following diagram outlines the typical workflow for a comparative docking study, from initial design to experimental validation.
Caption: Workflow for comparative docking and experimental validation.
References
In Vitro Efficacy of N-isopropyl-3-nitropyridin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of N-isopropyl-3-nitropyridin-2-amine derivatives against alternative compounds with similar therapeutic targets. The information is compiled from publicly available research and is intended to provide a framework for assessing the potential of these derivatives in drug discovery and development.
Comparative Efficacy of Pyridine Derivatives
While specific in vitro efficacy data for this compound derivatives is not extensively available in the public domain, the broader class of pyridine and nitropyridine derivatives has demonstrated significant potential as anticancer agents. These compounds often exert their effects through the inhibition of key cellular signaling pathways, particularly those involving protein kinases.
To provide a comparative context, this guide presents data on related pyridine derivatives that have been evaluated for their in vitro anticancer and kinase inhibitory activities.
Table 1: In Vitro Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative Example | Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyridine-Ureas | Derivative 8e | MCF-7 (Breast Cancer) | MTT | 0.22 (48h), 0.11 (72h) | [1] |
| Pyridine-Ureas | Derivative 8n | MCF-7 (Breast Cancer) | MTT | 1.88 (48h), 0.80 (72h) | [1] |
| Imidazo[4,5-b]pyridines | Derivative 27e | MV4-11 (AML) | Not Specified | Potent Inhibition | [2] |
| Pyrazolopyridines | Derivative 14 | HCT-116 (Colorectal) | MTT | More potent than Doxorubicin | [3] |
| Pyridine Derivatives | Compound 26 | - | VRK1 Kinase Assay | 0.150 | [4] |
Table 2: In Vitro Kinase Inhibitory Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative Example | Target Kinase | Assay Type | IC50 (µM) / Kd (nM) | Reference |
| Pyridine-Ureas | Derivative 8b | VEGFR-2 | Kinase Assay | 5.0 ± 1.91 | [1] |
| Pyridine-Ureas | Derivative 8e | VEGFR-2 | Kinase Assay | 3.93 ± 0.73 | [1] |
| Imidazo[4,5-b]pyridines | Derivative 27e | FLT3 (wild-type) | Kinase Assay | Kd = <3 | [2] |
| Imidazo[4,5-b]pyridines | Derivative 27e | FLT3-ITD | Kinase Assay | Kd = <3 | [2] |
| Imidazo[4,5-b]pyridines | Derivative 27e | FLT3(D835Y) | Kinase Assay | Kd = 11 | [2] |
| Imidazo[4,5-b]pyridines | Derivative 27e | Aurora-A | Kinase Assay | % Control at 1µM = 3.4 | [2] |
| Imidazo[4,5-b]pyridines | Derivative 27e | Aurora-B | Kinase Assay | % Control at 1µM = 1 | [2] |
| Imidazo[4,5-b]pyridines | Derivative 27e | Aurora-C | Kinase Assay | % Control at 1µM = 16 | [2] |
Experimental Protocols
This section details the methodologies for key in vitro assays commonly used to assess the efficacy of small molecule inhibitors.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 nM to 100 µM) and treat the cells for a specified duration, typically 48-72 hours. Include a vehicle control (e.g., DMSO).[5]
-
Reagent Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.[5]
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.[5]
In Vitro Kinase Assay (Example: EGFR Kinase Assay)
Biochemical kinase assays are used to determine the inhibitory potency of a compound against a specific kinase.
Protocol:
-
Reagent Preparation: Prepare stock solutions of the test compound, recombinant kinase enzyme, substrate, and ATP in a suitable kinase assay buffer.[6][7]
-
Assay Plate Setup: Add the diluted test compound or control to the wells of a microplate.[6]
-
Kinase Reaction: Initiate the reaction by adding the kinase enzyme and ATP/substrate mix to the wells.[6][7]
-
Detection: After incubation, add a detection reagent that measures the product of the kinase reaction (e.g., ADP or phosphorylated substrate). This can be done using various methods, including luminescence, fluorescence, or radioactivity.[6][8]
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.[6]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Treat cells with the test compound for the desired time. Harvest both adherent and floating cells.[9]
-
Washing: Wash the cells with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[9][10]
-
Incubation: Incubate the cells in the dark at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[9][10]
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by pyridine derivatives and a general experimental workflow for assessing in vitro efficacy are provided below.
Caption: FLT3 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for In Vitro Efficacy Assessment.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. promega.com [promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Safety Operating Guide
Safe Disposal of N-isopropyl-3-nitropyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of N-isopropyl-3-nitropyridin-2-amine, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following protocols are based on established best practices for handling nitropyridine compounds and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory. The minimum required PPE for handling this compound includes:
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[3]
-
Respiratory Protection: While normal use may not require respiratory protection, it is recommended if dust is generated.[2][3]
Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the affected area and inform colleagues and the laboratory supervisor.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Cleanup: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[3] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including PPE, must be collected and disposed of as hazardous waste.
Crucially, do not allow this compound or its waste to enter drains or waterways. [1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Non-halogenated Organic Solids."
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[3] Mixing different types of chemical waste can lead to dangerous reactions and complicate the disposal process.
2. Waste Collection and Containerization:
-
Collect all waste, including residual this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials, in a dedicated, compatible, and sealable container.
-
Suitable container materials include glass or high-density polyethylene (HDPE), which will not react with the chemical.
-
Ensure the container is in good condition with a secure, leak-proof lid.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
3. Labeling of Waste Containers:
-
Immediately upon adding waste to the container, affix a "Hazardous Waste" label.
-
The label must include the following information:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location/room number
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be in a well-ventilated area, away from sources of ignition, and segregated from incompatible materials.[2]
-
The waste container should be kept in secondary containment to prevent the spread of material in the event of a leak.
5. Arranging for Disposal:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Follow your institution's specific procedures for requesting waste collection.
6. Disposal of Empty Containers:
-
An "empty" container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the table below summarizes key information for related compounds, which can serve as a guide for safe handling and disposal.
| Property | 2-Nitropyridin-3-amine | 3-Nitropyridine | Isopropylamine |
| Molecular Formula | C5 H5 N3 O2 | C5 H4 N2 O2 | C3 H9 N |
| Molecular Weight | 139.11 g/mol | 124.09 g/mol | 59.11 g/mol |
| Acute Toxicity (Oral) | Not available | Toxic if swallowed[1][2] | Toxic if swallowed |
| Skin Contact | Irritation possible | Causes skin irritation[1] | Causes severe burns |
| Eye Contact | Irritation possible | Causes serious eye irritation[1] | Causes severe damage |
| Inhalation | May cause respiratory irritation | May cause respiratory irritation[1] | Toxic if inhaled |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-isopropyl-3-nitropyridin-2-amine
This document provides crucial safety and logistical information for the handling and disposal of N-isopropyl-3-nitropyridin-2-amine, tailored for researchers, scientists, and professionals in drug development. Given the limited specific data available for this compound, the following guidance is based on information for structurally related compounds, such as nitropyridines and aminopyridines, to ensure a high level of safety.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3] | Protects against potential splashes and eye irritation.[1][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[5] | Prevents skin contact and potential irritation or absorption.[1][5] |
| Lab coat or chemical-resistant coveralls.[6] | Provides a barrier against accidental spills and contamination of personal clothing. | |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[5] | Minimizes inhalation of any potential dust or vapors. |
II. Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C8H11N3O2 | [7] |
| Molecular Weight | 181.19 g/mol | [7] |
| CAS Number | 26820-67-7 | [7] |
III. Safe Handling and Operational Plan
A systematic approach is essential for handling this compound to minimize exposure and ensure safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
IV. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through an approved waste disposal plant.[1]
-
Do not dispose of it down the drain or with general laboratory trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Nitropyridin-3-amine | C5H5N3O2 | CID 83281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. This compound | C8H11N3O2 | CID 21601995 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
